2'-Deoxycytidine-2'-13C
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |
InChI 键 |
CKTSBUTUHBMZGZ-SARLRRDISA-N |
手性 SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 2'-Deoxycytidine-2'-¹³C
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of 2'-Deoxycytidine-2'-¹³C, an isotopically labeled nucleoside critical for advanced biochemical and pharmaceutical research. The strategic placement of a carbon-13 isotope at the 2' position of the deoxyribose sugar ring offers a powerful, non-radioactive tool for tracing metabolic pathways, quantifying biological molecules, and elucidating complex molecular interactions. This document details the compound's core chemical properties, provides standardized experimental protocols for its use, and illustrates its application in key research workflows.
Core Chemical and Physical Properties
2'-Deoxycytidine-2'-¹³C is structurally identical to its natural counterpart, with the exception of the isotopic enrichment at a single carbon atom. This subtle modification makes it chemically interchangeable in most biological systems while allowing for distinct detection by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-¹³C]pyrimidin-2-one |
| Synonyms | Deoxycytidine-¹³C; Cytosine deoxyriboside-¹³C; Deoxyribose cytidine-¹³C[1] |
| Molecular Formula | C₈¹³CH₁₃N₃O₄[2] |
| Molecular Weight | ~228.21 g/mol [2] |
| CAS Number | 478510-83-7 (for monohydrate)[1] |
| Appearance | Typically a white or off-white solid |
| Solubility | Soluble in water |
Spectroscopic Analysis: ¹³C NMR
The primary analytical advantage of 2'-Deoxycytidine-2'-¹³C is its distinct signal in ¹³C NMR spectroscopy. The enrichment at the 2'-position results in a significantly enhanced and easily identifiable peak, which is invaluable for conformational analysis, especially in ligand-protein binding studies.[3] The table below provides the expected chemical shifts for 2'-Deoxycytidine (B1670253) in an aqueous solution, with the labeled position highlighted.
| Carbon Atom | Expected Chemical Shift (ppm) in D₂O |
| C-2' | ~41.9 (Isotopically Labeled) [4] |
| C-5' | ~64.1[4] |
| C-3' | ~73.3[4] |
| C-4' | ~88.8[4] |
| C-1' | ~89.3[4] |
| C-5 | ~98.9[4] |
| C-6 | ~144.2[4] |
| C-2 | ~160.1[4] |
| C-4 | ~168.9[4] |
| Note: Chemical shifts are based on the unlabeled 2'-Deoxycytidine and may vary slightly based on experimental conditions. The signal for the 2'-¹³C will be the most prominent and is the key feature for isotopic analysis. |
Experimental Protocols
Detailed methodologies are crucial for the effective use of isotopically labeled compounds. The following protocols outline a common synthesis route and a standard procedure for NMR-based analysis.
Protocol for Chemo-Enzymatic Synthesis
The synthesis of 2'-Deoxycytidine with a specifically labeled sugar moiety can be achieved through a chemo-enzymatic pathway that ensures precise isotopic placement.[5] This method is advantageous as it leverages the stereoselectivity of enzymes.
-
Preparation of Labeled Sugar: Begin with a uniformly ¹³C-labeled glucose. Through a series of chemical reactions, convert the labeled glucose into a selectively deuterated and ¹³C-labeled ribose derivative.[5]
-
Synthesis of Labeled Thymidine (B127349): Synthesize (2'R)(5'S)-[1',2',3',4',5'-(¹³C)₅;2',5'-(²H)₂]-thymidine from the labeled ribose derivative.[5] The specific labeling at the 2'-position of interest for this guide would involve starting with a precursor specifically labeled at the corresponding carbon.
-
Enzymatic Transglycosylation: Transfer the labeled sugar moiety from the synthesized thymidine to 2'-deoxyuridine (B118206) using pyrimidine (B1678525) nucleoside phosphorylases.[5]
-
Chemical Conversion: Chemically convert the resulting labeled 2'-deoxyuridine into the final product, 2'-Deoxycytidine-2'-¹³C.[5] A common method for this conversion is the triazolation protocol, which is efficient and suitable for larger-scale synthesis.[6]
-
Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC) to ensure high purity for experimental use.
Protocol for NMR Ligand-Binding Analysis
This protocol describes the use of 2'-Deoxycytidine-2'-¹³C to study its interaction with an enzyme, such as human deoxycytidine kinase (dCK), using solution NMR spectroscopy.[3]
-
Sample Preparation:
-
Prepare a sample of 2'-Deoxycytidine-2'-¹³C at a concentration of approximately 5 mM in D₂O.[3]
-
Prepare a concentrated stock solution of the target protein (e.g., dCK) in a compatible buffer.
-
For the binding experiment, create a mixture containing the labeled nucleoside and the protein at the desired molar ratio in an NMR tube. A typical final volume is 0.6 mL.[3]
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a triple-resonance probe.[3]
-
Tune the probe for ¹H, ¹³C, and ²H frequencies.
-
Set the sample temperature to a physiologically relevant value (e.g., 298 K) and allow it to equilibrate.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹³C spectrum to confirm the presence and chemical shift of the labeled 2'-carbon.
-
Perform advanced NMR experiments like Transferred Nuclear Overhauser Effect (TRNOE) and Cross-Correlated Relaxation (CCR) to probe the conformation of the ligand when bound to the protein.[3] These experiments reveal through-space proximities and local geometry, respectively.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., Bruker TopSpin, NMRPipe).
-
Analyze the TRNOE and CCR data to determine the sugar pucker conformation (e.g., North-type vs. South-type) of 2'-Deoxycytidine-2'-¹³C when it is in the enzyme's active site.[3]
-
Applications in Research and Drug Development
The unique properties of 2'-Deoxycytidine-2'-¹³C make it a versatile tool for a range of scientific applications.
Metabolic Tracer and Internal Standard
As a stable, non-radioactive isotopologue, 2'-Deoxycytidine-2'-¹³C is an ideal tracer for metabolic flux analysis.[1] It can be introduced into cellular systems to track the pathways of nucleoside metabolism and DNA synthesis. Furthermore, it serves as an excellent internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) or NMR, allowing for precise measurement of its unlabeled counterpart in complex biological samples.[2][7]
Probing Enzyme-Ligand Interactions
A key application is in the field of structural biology and enzymology. Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP), a precursor for DNA synthesis. Understanding how nucleosides and their therapeutic analogs bind to dCK is critical for drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An NMR conformational study of the complexes of 13C/2H double-labelled 2′-deoxynucleosides and deoxycytidine kinase (dCK) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Researcher's Guide to 13C Labeled Nucleosides for NMR Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, particularly carbon-13 (¹³C), into nucleosides has revolutionized the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique provides unparalleled, atom-level insights into the structure, dynamics, and interactions of nucleic acids (RNA and DNA). For researchers in structural biology and drug development, ¹³C-labeled nucleosides are indispensable tools for elucidating the mechanisms of action of novel therapeutics, understanding the intricacies of protein-nucleic acid recognition, and characterizing the conformational landscapes of biologically significant RNA and DNA molecules.
This comprehensive guide delves into the core principles and practical methodologies surrounding the use of ¹³C-labeled nucleosides in NMR spectroscopy. We will explore the primary methods for their synthesis, provide detailed experimental protocols for their application, present key quantitative NMR data, and illustrate the underlying workflows and pathways with clear diagrams.
Synthesis of ¹³C-Labeled Nucleosides and RNA
The journey to high-resolution NMR data begins with the successful preparation of isotopically labeled samples. There are two primary routes for producing ¹³C-labeled nucleosides and, subsequently, RNA: chemical synthesis and enzymatic (biosynthetic) methods.
Chemical Synthesis of ¹³C-Labeled Phosphoramidites
For site-specific labeling of synthetic oligonucleotides, the chemical synthesis of ¹³C-labeled nucleoside phosphoramidites is the method of choice. This approach offers precise control over the placement of the isotopic label, which is crucial for studying specific regions of a nucleic acid. The synthesis is a multi-step process that involves the preparation of a ¹³C-labeled nucleobase or ribose precursor, followed by its incorporation into the final phosphoramidite (B1245037) building block.
A generalized workflow for the solid-phase synthesis of an oligonucleotide using these phosphoramidites is depicted below.
Enzymatic Synthesis of Uniformly ¹³C-Labeled RNA
For larger RNA molecules or when uniform labeling is desired, enzymatic synthesis via in vitro transcription is the preferred method.[1][2] This technique utilizes bacteriophage RNA polymerases (e.g., T7, T3, or SP6) to transcribe a DNA template into RNA. The key to isotopic labeling is to provide uniformly ¹³C-labeled ribonucleoside triphosphates (NTPs) as the substrates for the polymerase. These labeled NTPs are typically produced by growing bacteria, such as E. coli, in a minimal medium where the sole carbon source is ¹³C-glucose.[2]
The biosynthetic pathway for pyrimidine (B1678525) ribonucleotides, illustrating the incorporation of carbon atoms from simple precursors, is shown below.
References
understanding 2'-Deoxycytidine-2'-13C structure
An In-depth Technical Guide to 2'-Deoxycytidine-2'-13C
This technical guide provides a comprehensive overview of this compound, a specifically labeled deoxyribonucleoside. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for structural, metabolic, and pharmacokinetic studies. This document details the molecule's core structure, methods for its characterization, and its significant applications.
Core Structure and Properties
2'-Deoxycytidine (B1670253) is a fundamental deoxyribonucleoside, one of the four building blocks of deoxyribonucleic acid (DNA). It consists of a pyrimidine (B1678525) nucleobase, cytosine, linked to a deoxyribose sugar. The "-2'-13C" designation specifies that the carbon atom at the 2' position of the deoxyribose ring is the heavy isotope, Carbon-13, instead of the more common Carbon-12. This isotopic substitution is crucial for specific analytical applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The precise placement of the ¹³C label at the 2'-position allows researchers to probe the conformation of the deoxyribose sugar ring, a key determinant of DNA structure and its interactions with proteins.
Caption: Chemical structure of 2'-Deoxycytidine with ¹³C labeling at the 2' position.
Physicochemical Properties
The introduction of a single ¹³C isotope results in a marginal increase in molecular weight compared to the natural abundance compound. Other physical and chemical properties remain largely unchanged.
| Property | Unlabeled 2'-Deoxycytidine | This compound |
| Molecular Formula | C₉H₁₃N₃O₄[1][2] | C₈¹³CH₁₃N₃O₄[3] |
| Molar Mass | 227.217 g/mol [1] | ~228.22 g/mol |
| CAS Number | 951-77-9[1][2] | Not consistently assigned; specific to manufacturer |
| Appearance | White crystalline solid | White crystalline solid |
| Synonyms | Cytosine deoxyriboside, dCyd[2][4] | 1-(2-Deoxy-β-D-ribofuranosyl)cytosine-2'-13C[5] |
Synthesis and Isotopic Labeling
The synthesis of site-specifically labeled nucleosides like this compound is a complex process. While multiple strategies exist, a common approach involves either enzymatic or chemical methods starting from an isotopically labeled precursor.
General Synthetic Approaches:
-
Enzymatic Transglycosylation: This method involves transferring the labeled sugar moiety from a donor nucleoside to the cytosine base using nucleoside phosphorylase enzymes. This can be an efficient way to produce various labeled deoxynucleosides from a single, identically labeled sugar precursor.[6]
-
Chemical Synthesis: A multi-step chemical synthesis can be employed, starting from a commercially available ¹³C-labeled carbohydrate like glucose.[6] This involves stereoselective reactions to form the desired deoxyribose sugar with the label at the 2' position, followed by the coupling of this sugar to a protected cytosine base (a process known as glycosylation).[7][8]
Caption: Generalized workflow for the chemical synthesis of 2'-Deoxycytidine-2'-¹³C.
Analytical Characterization
Confirming the structure and the precise location of the isotopic label is critical. NMR and MS are the primary analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for structural elucidation. The ¹³C label at the 2' position provides a unique spectral signature.
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the signal corresponding to the C2' carbon will be significantly enhanced due to 99% enrichment, making it easily identifiable.
-
¹H NMR: The protons attached to the C2' carbon (H2' and H2'') will exhibit ¹³C-¹H coupling, resulting in the splitting of their signals into doublets. This coupling confirms the location of the label.
-
2D NMR (HSQC): A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment provides a direct correlation between the C2' carbon and its attached H2'/H2'' protons, serving as definitive proof of the label's position.[9][10]
Experimental Protocol: 2D ¹H-¹³C HSQC NMR
-
Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to an NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2). Key parameters include defining the spectral widths for both ¹H and ¹³C dimensions, the number of increments in the indirect dimension (¹³C), and the number of scans per increment.[10]
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analysis: Identify the cross-peak correlating the chemical shifts of the C2' carbon and the H2'/H2'' protons. The presence and position of this peak confirm the isotopic labeling at the 2' position.
Reference NMR Data (Unlabeled 2'-Deoxycytidine)
The following table provides typical chemical shifts for unlabeled 2'-Deoxycytidine for comparison. The exact shifts can vary slightly based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H6 | ~7.8 | C6: ~141 |
| H5 | ~6.0 | C5: ~96 |
| H1' | ~6.2 | C4: ~166 |
| H2' / H2'' | ~2.2 / ~2.4 | C2: ~156 |
| H3' | ~4.3 | C1': ~87 |
| H4' | ~4.0 | C4': ~86 |
| H5' / H5'' | ~3.7 / ~3.8 | C3': ~71 |
| C2': ~41 | ||
| C5': ~62 |
Data compiled from various sources, including HMDB and ChemicalBook.[9][11]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the labeled compound and verify the incorporation of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Expected Mass: The exact mass of unlabeled 2'-Deoxycytidine is 227.091 u.[12] The this compound will have an exact mass that is higher by the mass difference between ¹³C and ¹²C (~1.00335 u).
-
Isotopic Distribution: The mass spectrum will clearly show a shift in the molecular ion peak ([M+H]⁺) to a higher m/z value, confirming successful labeling.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and methanol (B129727) with 0.1% formic acid.[12]
-
LC Separation: Inject the sample into a liquid chromatography system, typically using a reverse-phase column (e.g., C18) to separate the analyte from any impurities.
-
MS Detection: The eluent from the LC is directed into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Acquire data in positive ion mode, scanning for the expected m/z range of the protonated molecule.
-
Data Analysis: Extract the mass spectrum for the analyte peak. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of this compound.
Caption: Standard workflow for the analysis of 2'-Deoxycytidine-2'-¹³C by LC-MS.
Applications in Research and Drug Development
Isotopically labeled nucleosides are invaluable tools in biomedical research. The specific labeling at the 2' position makes this compound particularly useful for certain applications.
-
Internal Standard: In quantitative bioanalytical methods using LC-MS or GC-MS, stable isotope-labeled compounds like this compound serve as ideal internal standards.[13][14] They co-elute with the unlabeled analyte but are distinguished by their mass, allowing for precise quantification by correcting for sample loss or ionization variability.
-
Structural Biology: The 2'-position is central to the sugar pucker conformation (C2'-endo or C3'-endo) in DNA. NMR studies using 2'-¹³C labeled nucleosides incorporated into DNA oligomers can provide detailed insights into DNA structure, dynamics, and how these are affected by drug binding or protein interactions.[6][15]
-
Metabolic Studies: Labeled nucleosides can be used as tracers to follow the metabolic fate of cytidine (B196190) and its analogs in cellular systems. This is critical for understanding the mechanism of action and resistance pathways for nucleoside-based antiviral or anticancer drugs.
-
Pharmacokinetic (PK) Studies: In drug development, administering a ¹³C-labeled version of a drug candidate along with the unlabeled drug allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous levels of similar molecules.
Caption: Workflow for a pharmacokinetic study using a ¹³C-labeled compound.
References
- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 2. Deoxycytidine [webbook.nist.gov]
- 3. 2'-DEOXYCYTIDINE:H2O (DEOXYRIBOSE-2-13C, 99%) | Eurisotop [eurisotop.com]
- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000014) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. 2'-Deoxycytidine monohydrate(951-77-9) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Deoxycytidine-2'-13C
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of analytical and diagnostic applications. Among these, 2'-Deoxycytidine-2'-13C, a non-radioactive, stable isotope-labeled version of the natural nucleoside, serves as a critical tool in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard for mass spectrometry (MS). This guide provides a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of 2'-Deoxycytidine (B1670253) labeled with 13C at the 2' position of the deoxyribose sugar moiety is a multi-step process that can be approached through both chemical and enzymatic methods. Chemical synthesis offers versatility in labeling specific positions, while enzymatic synthesis can provide high stereoselectivity.
A common chemical synthesis strategy involves the transformation of a pre-labeled precursor. One plausible route begins with a commercially available, appropriately protected and labeled sugar derivative, which is then coupled with a protected cytosine base. An alternative approach involves the chemical conversion of a more readily available labeled nucleoside, such as a labeled 2'-deoxyuridine (B118206) derivative.[1][2]
A generalized workflow for the chemical synthesis is outlined below:
References
Unraveling DNA's Dynamic Dance: A Technical Guide to 13C-Labeled Cytidine in NMR Studies
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of DNA's structure and dynamics is fundamental to its biological function. Understanding these motions at an atomic level is crucial for deciphering mechanisms of protein recognition, DNA repair, and the action of therapeutic agents. The introduction of stable isotopes, particularly 13C-labeled cytidine (B196190), has revolutionized the use of Nuclear Magnetic Resonance (NMR) spectroscopy to probe these dynamics. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of using 13C-labeled cytidine to elucidate the dynamic nature of DNA.
The Power of Isotope Labeling in DNA NMR
Solution NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in a near-native environment.[1] However, the inherent complexity and potential for resonance overlap in DNA spectra can be a significant hurdle.[2] Isotope labeling, the strategic replacement of an atom with its heavier, stable isotope (e.g., 13C for 12C), provides a powerful solution.[3]
Specifically, incorporating 13C-labeled cytidine offers several advantages:
-
Enhanced Spectral Resolution: 13C-editing allows for the selective observation of signals from the labeled cytidine, simplifying complex spectra and reducing resonance overlap.[4]
-
Probing Specific Sites: Site-specific labeling enables the study of dynamics at a particular location within a DNA sequence, providing residue-specific information.[1]
-
Access to a Rich Set of NMR Experiments: 13C labeling is a prerequisite for a variety of advanced NMR experiments, such as relaxation dispersion, which are designed to probe molecular motions on a wide range of timescales.[1][5]
Synthesis and Incorporation of 13C-Labeled Cytidine
The journey to studying DNA dynamics with 13C-labeled cytidine begins with its synthesis and incorporation into the DNA oligonucleotide of interest. Both chemical and enzymatic methods are employed for this purpose.
Chemical Synthesis of 13C-Labeled Cytidine Phosphoramidites
The most common approach for incorporating labels into chemically synthesized DNA is through the use of phosphoramidite (B1245037) building blocks.[1] The synthesis of a 13C-labeled cytidine phosphoramidite is a multi-step process that starts with a commercially available 13C-labeled precursor.
Caption: Chemical synthesis workflow for 13C-labeled cytidine phosphoramidite.
Incorporation into DNA Oligonucleotides
Once the labeled phosphoramidite is synthesized, it can be incorporated into a DNA sequence using standard solid-phase synthesis.[1] Alternatively, enzymatic methods, such as polymerase chain reaction (PCR), can be used to generate uniformly labeled DNA from 13C-labeled deoxynucleoside triphosphates (dNTPs).[6][7]
Caption: Methods for incorporating 13C-labeled cytidine into DNA.
Probing DNA Dynamics with NMR Spectroscopy
With the 13C-labeled DNA in hand, a variety of NMR experiments can be employed to study its dynamics. The choice of experiment depends on the timescale of the motion being investigated.
Chemical Shift Perturbation (CSP)
CSP is a powerful technique for identifying binding sites and conformational changes upon the interaction of DNA with ligands, such as drugs or proteins.[8][9] The chemical environment of a nucleus determines its resonance frequency (chemical shift). Upon binding, changes in the local environment lead to perturbations in the chemical shifts of nuclei at or near the binding interface. By comparing the 1H-13C HSQC spectra of the free and bound DNA, residues experiencing significant chemical shift changes can be identified.
Relaxation Dispersion
NMR relaxation dispersion experiments, such as the Carr-Purcell-Meiboom-Gill (CPMG) experiment, are used to study molecular motions that occur on the microsecond to millisecond timescale.[5][10] These motions often correspond to functionally important conformational changes, such as base-pair opening or the transient formation of alternative structures.[11] In a relaxation dispersion experiment, the effective transverse relaxation rate (R2,eff) is measured as a function of a variable radiofrequency pulse train. The resulting dispersion profile can be fit to kinetic models to extract parameters such as the exchange rate (kex), the populations of the exchanging states, and the chemical shift difference between them.
Caption: General workflow for studying DNA dynamics using NMR.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from NMR studies of 13C-labeled DNA.
Table 1: 13C Chemical Shift Perturbations of a DNA Duplex Upon Ligand Binding
| Residue | Carbon | Chemical Shift (Free DNA, ppm) | Chemical Shift (Bound DNA, ppm) | Chemical Shift Perturbation (ppm) |
| C5 | C6 | 142.1 | 142.5 | 0.4 |
| C5 | C1' | 85.2 | 85.0 | -0.2 |
| G6 | C8 | 138.9 | 138.9 | 0.0 |
| C7 | C6 | 142.3 | 143.1 | 0.8 |
| C7 | C1' | 85.5 | 86.1 | 0.6 |
Note: These are representative data and will vary depending on the specific DNA sequence and ligand.
Table 2: Relaxation Dispersion Parameters for a Cytidine Residue in a DNA Hairpin
| Parameter | Value |
| kex (s-1) | 1500 ± 200 |
| pA (%) | 95 |
| pB (%) | 5 |
| Δω (ppm) | 2.5 |
Note: kex is the exchange rate between the major (A) and minor (B) conformations, pA and pB are the populations of these states, and Δω is the chemical shift difference between them.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 13C-Labeled DNA Oligonucleotide
-
Synthesizer Setup: Prepare the automated DNA synthesizer with the required phosphoramidites (A, G, T, and the 13C-labeled C), activator, capping reagents, and oxidizing agent.
-
Synthesis Cycle: Program the synthesizer for the desired DNA sequence. The synthesis proceeds in a 3' to 5' direction through repeated cycles of deprotection, coupling, capping, and oxidation.
-
Cleavage and Deprotection: After synthesis, cleave the DNA from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the crude DNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified DNA and quantify its concentration using UV-Vis spectroscopy.
Protocol 2: 1H-13C HSQC NMR Experiment
-
Sample Preparation: Dissolve the lyophilized 13C-labeled DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.8 in 90% H2O/10% D2O) to a final concentration of 0.1-1.0 mM.
-
Spectrometer Setup: Tune and match the NMR probe for 1H and 13C frequencies. Set the experiment temperature.
-
Data Acquisition: Acquire a 2D 1H-13C HSQC spectrum using a standard pulse sequence. Optimize acquisition parameters such as the number of scans, spectral widths, and acquisition times.
-
Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Data Analysis: Analyze the processed spectrum to assign resonances and measure chemical shifts.
Applications in Drug Development
The ability to probe DNA dynamics at the atomic level has significant implications for drug development.
-
Mechanism of Action Studies: By observing how a drug candidate alters the dynamics of its target DNA sequence, researchers can gain insights into its mechanism of action. For example, a drug that stabilizes a particular DNA conformation can be identified through changes in relaxation dispersion profiles.
-
Target Validation: CSP experiments can confirm the direct binding of a drug to its intended DNA target and map the binding site.[12]
-
Lead Optimization: Structure-activity relationships can be established by comparing the effects of a series of drug analogs on DNA dynamics, guiding the optimization of lead compounds.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. A site-specific low-enrichment (15)N,(13)C isotope-labeling approach to unambiguous NMR spectral assignments in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Using chemical shift perturbation to characterise ligand binding. | Semantic Scholar [semanticscholar.org]
- 10. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxycytidine-2'-13C: Properties, Synthesis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Deoxycytidine-2'-13C, a stable isotope-labeled nucleoside crucial for metabolic research. It details experimental protocols for its synthesis and its application in tracing the nucleotide salvage pathway using mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Physical and Chemical Properties
This compound is a non-radioactive, stable isotope-labeled form of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). The incorporation of a carbon-13 isotope at the 2' position of the deoxyribose sugar moiety allows for its use as a tracer in metabolic studies. While specific quantitative data for the 2'-13C labeled variant is not extensively published, the physical and chemical properties of the unlabeled compound provide a reliable estimate.
Table 1: Physical and Chemical Properties of 2'-Deoxycytidine
| Property | Value | Source |
| Molecular Formula | C₈¹³CH₁₃N₃O₄ | LGC Standards[1] |
| Molecular Weight | 228.21 g/mol | LGC Standards[1] |
| Melting Point | 209-211 °C (unlabeled) | ChemBK[2] |
| Solubility | Soluble in water and DMSO (unlabeled) | ChemBK[2] |
| Appearance | White crystalline powder (unlabeled) | Chem-Impex[3] |
| Storage Temperature | 0 - 8 °C | Chem-Impex[3] |
Note: Properties are for the unlabeled compound unless otherwise specified and are expected to be very similar for the 2'-13C labeled version.
Synthesis of this compound
The synthesis of isotopically labeled nucleosides like this compound is a specialized process. A common and effective method involves the enzymatic conversion from a correspondingly labeled precursor, such as 2'-deoxyuridine (B118206). This approach ensures high specificity and yield.
Experimental Protocol: Synthesis via Enzymatic and Chemical Conversion
This protocol outlines a general method adapted from established procedures for synthesizing labeled deoxynucleosides.[4]
Objective: To synthesize this compound from a 13C-labeled precursor.
Materials:
-
Uniformly 13C-labeled glucose
-
Enzymes for ribose synthesis and modification
-
Pyrimidine (B1678525) nucleoside phosphorylase
-
Uridine (B1682114) phosphorylase
-
Appropriate buffers and co-factors
-
Chemical reagents for the conversion of uridine to cytidine (B196190) (e.g., triazole and p-nitrophenol derivatives)[5]
-
Purification columns (e.g., HPLC)
Methodology:
-
Synthesis of Labeled Ribose Derivative: Begin with uniformly 13C-labeled glucose. Employ a series of enzymatic or chemical reactions to synthesize a selectively deuterated and 13C-labeled ribose derivative. This multi-step process is crucial for introducing the 13C label at the desired position.
-
Synthesis of Labeled Thymidine (B127349): The labeled ribose derivative is then used to synthesize (2'R)(5'S)-[1',2',3',4',5'-(13)C5;2',5'-(2)H2]-thymidine.[4]
-
Enzymatic Transglycosylation: The labeled sugar moiety from thymidine is transferred to other pyrimidine bases. In this case, it is transferred to uracil (B121893) using pyrimidine nucleoside phosphorylase to produce labeled 2'-deoxyuridine.
-
Chemical Conversion to 2'-Deoxycytidine: The labeled 2'-deoxyuridine undergoes a chemical conversion to 2'-deoxycytidine. This can be achieved through methods like the triazolation protocol.[5]
-
Purification: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent experimental use.
Application in Tracing the Nucleotide Salvage Pathway
A primary application of this compound is in metabolic flux analysis, specifically for tracing the nucleotide salvage pathway.[6][7] This pathway is crucial for cells to recycle nucleosides from the degradation of DNA and RNA, supplementing the de novo synthesis pathway.[3] By introducing 13C-labeled deoxycytidine, researchers can track its incorporation into the cellular nucleotide pool and subsequently into newly synthesized DNA.
Experimental Workflow: Tracing Deoxycytidine Metabolism
The following diagram illustrates a typical experimental workflow for tracing the metabolism of this compound in a cell culture model.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2'-Deoxycytidine-2'-13C into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Site-specific incorporation of isotopes like Carbon-13 (¹³C) provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed studies of nucleic acid biology and the development of novel oligonucleotide-based therapeutics. This document provides a detailed protocol for the incorporation of 2'-Deoxycytidine-2'-¹³C into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry.
Synthesis of 2'-Deoxycytidine-2'-¹³C Phosphoramidite
The synthesis of the key building block, 5'-O-(4,4'-Dimethoxytrityl)-N⁴-benzoyl-2'-deoxycytidine-2'-¹³C-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a multi-step process that begins with the introduction of the ¹³C label at the 2' position of the ribose sugar.
A plausible synthetic route involves the preparation of a 2'-keto-2'-deoxynucleoside intermediate, followed by a Reformatsky or similar reaction to introduce the ¹³C-labeled methyl group, which is then converted to the desired hydroxyl group. The resulting ¹³C-labeled nucleoside is then protected and phosphitylated to yield the final phosphoramidite.
Experimental Protocol: Synthesis of 5'-O-DMT-N⁴-benzoyl-2'-deoxycytidine-2'-¹³C-3'-phosphoramidite
-
Synthesis of a 2'-keto-2'-deoxycytidine derivative: Start with a suitably protected cytidine (B196190) derivative and oxidize the 2'-hydroxyl group to a ketone.
-
Introduction of the ¹³C label via a Reformatsky-type reaction: React the 2'-keto intermediate with a ¹³C-labeled Reformatsky reagent (e.g., from ethyl bromoacetate-¹³C) in the presence of activated zinc to form a β-hydroxy ester at the 2' position.
-
Conversion to the 2'-hydroxyl group: Chemically modify the ester to yield the 2'-hydroxyl group.
-
Protection of the 5'-hydroxyl group: React the ¹³C-labeled nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.
-
Protection of the N⁴-amino group: Protect the exocyclic amine of cytosine with a benzoyl group using benzoyl chloride.
-
Phosphitylation of the 3'-hydroxyl group: React the protected ¹³C-labeled nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl group.
-
Purification: Purify the final phosphoramidite product using silica (B1680970) gel chromatography.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The site-specific incorporation of the 2'-Deoxycytidine-2'-¹³C phosphoramidite into an oligonucleotide is achieved using a standard automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis
-
Solid Support: Start with a solid support (e.g., controlled pore glass, CPG) functionalized with the first nucleoside of the desired sequence.
-
Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activate the 2'-Deoxycytidine-2'-¹³C phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and deliver it to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended to ensure high efficiency.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).
-
Repeat: Repeat the four steps for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine (B109427) (AMA).
-
Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, labeled product.
Data Presentation: Quantitative Analysis
The efficiency of incorporating the labeled phosphoramidite is critical for obtaining a high yield of the desired full-length oligonucleotide. The following tables summarize typical quantitative data expected from the synthesis and analysis of a ¹³C-labeled oligonucleotide.
| Parameter | Expected Value | Method of Determination |
| Phosphoramidite Purity | >98% | ³¹P NMR Spectroscopy |
| Coupling Efficiency | >98% | Trityl Cation Monitoring |
| Overall Yield (20-mer) | 10-20 OD | UV-Vis Spectroscopy |
| Purity of Final Oligo | >95% | HPLC or Capillary Electrophoresis |
Table 1. Expected quantitative data for the synthesis of a 20-mer oligonucleotide containing a single 2'-Deoxycytidine-2'-¹³C label.
| Analytical Technique | Parameter Measured | Expected Result |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Observed mass consistent with the calculated mass of the ¹³C-labeled oligonucleotide. |
| ¹³C NMR Spectroscopy | ¹³C Chemical Shift (2'-position) | A distinct peak in the aliphatic region, with its exact chemical shift influenced by the neighboring bases. |
| 2D ¹H-¹³C HSQC NMR | Correlation of ¹H and ¹³C nuclei | A cross-peak correlating the 2'-proton with the ¹³C-labeled 2'-carbon. |
Table 2. Expected analytical results for the characterization of the ¹³C-labeled oligonucleotide.
Characterization of the Labeled Oligonucleotide
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful incorporation of the ¹³C label by verifying the molecular weight of the final oligonucleotide. The mass of the labeled oligonucleotide will be increased by approximately 1.00335 Da for each incorporated ¹³C atom compared to its unlabeled counterpart. Tandem mass spectrometry (MS/MS) can be used to confirm the position of the label through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified oligonucleotide in a suitable buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
Chromatography: Separate the oligonucleotide from any remaining impurities using liquid chromatography, typically with a C18 reverse-phase column and a gradient of acetonitrile (B52724) in a buffer containing an ion-pairing agent like triethylammonium (B8662869) acetate.
-
Mass Spectrometry: Analyze the eluent by ESI-MS in negative ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide. For MS/MS, select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions for sequence and modification site confirmation.
NMR Spectroscopy
NMR spectroscopy is the primary tool for structural and dynamic studies of labeled oligonucleotides. One-dimensional ¹³C NMR and two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for confirming the presence and location of the ¹³C label. The chemical shift of the 2'-¹³C will be sensitive to the local conformation of the sugar-phosphate backbone.
Experimental Protocol: 2D ¹H-¹³C HSQC NMR
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, NMRPipe). The HSQC spectrum will show a correlation peak between the proton at the 2'-position and the directly attached ¹³C-labeled carbon, confirming the site of labeling.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful incorporation and characterization of 2'-Deoxycytidine-2'-¹³C into synthetic oligonucleotides. The use of site-specifically labeled oligonucleotides is invaluable for detailed structural and dynamic studies, which are essential for advancing our understanding of nucleic acid function and for the development of next-generation oligonucleotide therapeutics.
Application Notes and Protocols for DNA Structural Analysis Using 2'-Deoxycytidine-2'-13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules, including DNA, at atomic resolution in solution. The precision of NMR-derived structures can be significantly enhanced through the site-specific incorporation of stable isotopes like ¹³C. Labeling the C2' position of the deoxyribose sugar in a 2'-deoxycytidine (B1670253) residue (2'-¹³C-dC) provides a unique probe for elucidating one of the most critical structural features of the DNA backbone: the sugar pucker.
The conformation of the deoxyribose ring, described by the pseudorotation phase angle (P), dictates the local geometry of the DNA backbone and is fundamental to the overall structure (e.g., A-form vs. B-form DNA). The C2' position is central to this conformation, and introducing a ¹³C label at this site allows for the precise measurement of various NMR parameters, including chemical shifts and scalar (J) coupling constants, which are exquisitely sensitive to the local geometry. These measurements enable a quantitative description of the sugar pucker equilibrium, providing critical restraints for high-resolution structure calculation and for studying the dynamic processes that govern DNA function and its interaction with proteins and small molecule drugs.
Key Applications
-
Determination of Deoxyribose Sugar Pucker: The primary application is the precise determination of the conformational equilibrium of the deoxyribose ring between the C2'-endo (South) and C3'-endo (North) states. This is crucial for defining the local and global topology of the DNA duplex.
-
Analysis of DNA Dynamics: Site-specific labeling at the 2'-position provides an isolated spin system ideal for relaxation-based NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion.[1] These experiments can characterize conformational exchange processes occurring on the microsecond-to-millisecond timescale, revealing functionally important motions within the DNA backbone.
-
Probing DNA-Ligand Interactions: Observing changes in the ¹H-²' and ¹³C-²' chemical shifts and coupling constants upon the binding of proteins or small molecules provides direct insight into how these ligands alter the conformation and dynamics of the DNA backbone at a specific site.
-
Facilitating Resonance Assignment: Introducing a specific ¹³C label can help resolve spectral overlap in crowded regions of the NMR spectrum, aiding in the unambiguous assignment of resonances, particularly in larger DNA constructs.[2]
Methodology and Protocols
Protocol 1: Synthesis and Incorporation of 2'-Deoxycytidine-2'-13C
The most common method for incorporating a site-specifically labeled nucleotide into a DNA oligonucleotide is through automated solid-phase phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of the 2'-Deoxycytidine-2'-¹³C phosphoramidite building block.
Experimental Protocol: Standard Solid-Phase DNA Synthesis
-
Monomer Preparation: Obtain or synthesize the 5'-DMT-N⁴-acetyl-2'-deoxycytidine-2'-¹³C-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Synthesizer Setup: Prepare the DNA synthesizer with standard ancillary reagents: activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping reagents (e.g., acetic anhydride), deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), and oxidizer (e.g., 0.02 M iodine in THF/water/pyridine).
-
Synthesis Cycle: The labeled phosphoramidite is incorporated at the desired position in the sequence using a standard synthesis cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound growing oligonucleotide chain.
-
Coupling: Activation of the labeled phosphoramidite with the activator and subsequent reaction with the free 5'-hydroxyl group of the growing DNA chain. Coupling times may be slightly extended to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion--mutant sequences.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the iodine solution.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups (base and phosphate) by incubation in concentrated ammonium (B1175870) hydroxide (B78521) or a milder alternative like AMA (Ammonium hydroxide/40% Methylamine).
-
Purification: Purify the full-length, labeled oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Purification and Desalting: Ensure the purified DNA is thoroughly desalted, typically by dialysis or using a size-exclusion column, and converted to its sodium salt form.
-
Sample Dissolution: Lyophilize the desalted DNA to a dry powder. Dissolve the DNA in the desired NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For observing exchangeable imino protons, the final sample should be prepared in 90% H₂O / 10% D₂O. For experiments focusing on non-exchangeable protons, the sample should be lyophilized from D₂O multiple times and finally dissolved in 99.96% D₂O.
-
Concentration: The typical concentration for ¹³C-edited NMR experiments on DNA is between 0.5 mM and 1.5 mM.[3]
-
Final Preparation: Transfer the final solution into a high-quality NMR tube (e.g., Shigemi tube for limited sample volume). Filter the sample through a 0.22 µm filter if any precipitation is observed to avoid line broadening.[4]
Protocol 3: NMR Data Acquisition
The primary experiment for analyzing the 2'-¹³C label is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. For dynamics studies, a ¹³C-CPMG relaxation dispersion experiment is used.
Experimental Protocol: 2D ¹H-¹³C HSQC
-
Spectrometer Setup: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the D₂O signal and perform shimming to optimize magnetic field homogeneity.
-
Pulse Sequence: Use a sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetgpsisp2.2 on Bruker spectrometers).[5]
-
Acquisition Parameters: Set the parameters to focus on the deoxyribose region. Typical parameters are listed in Table 2. The ¹J(CH) coupling constant should be set to the expected one-bond C2'-H2' coupling value (~145-150 Hz).[6]
-
Data Acquisition: Acquire the 2D data, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
Experimental Protocol: ¹³C-CPMG Relaxation Dispersion
-
Spectrometer Setup: As with the HSQC experiment, tune and shim the spectrometer.
-
Pulse Sequence: Use a constant-time ¹³C-CPMG pulse sequence.
-
Acquisition Parameters: Acquire a series of 2D ¹H-¹³C correlation spectra with a variable frequency of ¹³C refocusing pulses (ν_CPMG) applied during a constant relaxation period (T_relax). A typical T_relax is 20-40 ms.[7][8]
-
Data Analysis: Extract the peak intensities for the C2'-H2'/H2'' correlations from each spectrum. Calculate the effective transverse relaxation rate (R₂_eff) for each ν_CPMG value. A plot of R₂_eff vs. ν_CPMG (a dispersion profile) indicates the presence of µs-ms timescale dynamics if it is not flat.
Protocol 4: NMR Data Analysis for Sugar Pucker Determination
The conformation of the deoxyribose ring is determined by analyzing J-coupling constants, which can be measured from high-resolution NMR spectra (e.g., DQF-COSY, E.COSY variants).
-
Measure Vicinal ¹H-¹H Couplings: Determine the values for ³J(H1'-H2'), ³J(H1'-H2''), ³J(H2'-H3'), ³J(H2''-H3'), and ³J(H3'-H4').
-
Apply Karplus Equations: The measured ³J(HH) values are related to the corresponding dihedral angles via Karplus-type equations.[9] The sugar pucker is described by the pseudorotation phase angle (P) and the puckering amplitude (ν_max).
-
Determine Pseudorotation Angle (P): The value of P defines the conformation (e.g., P ≈ 162° for canonical C2'-endo in B-DNA; P ≈ 18° for C3'-endo in A-DNA). A strong linear correlation exists for B-DNA: P = 1.56 × δ_H + 321 , where δ_H is the H4'-C4'-C3'-H3' torsion angle derived from the ³J(H3',H4') coupling constant.[3]
-
Calculate Conformational Population: The observed J-couplings represent a population-weighted average of the contributing N- and S-type conformations. The fraction of the S-pucker conformer (f_S) can be calculated using the following equation: f_S = (J_obs - J_N) / (J_S - J_N) Where J_obs is the experimentally measured coupling constant, and J_N and J_S are the reference coupling constants for pure N-type and S-type conformers, respectively.
Data Presentation
The following tables summarize typical NMR parameters relevant for the analysis of a 2'-Deoxycytidine-2'-¹³C labeled DNA oligonucleotide. Note that exact values are sensitive to sequence context, temperature, and buffer conditions.
Table 1: Representative NMR Chemical Shifts and J-Coupling Constants for a 2'-¹³C Labeled Deoxycytidine in B-DNA
| Parameter | Nucleus | Typical Chemical Shift (ppm) | Typical J-Coupling (Hz) | Structural Relevance |
|---|---|---|---|---|
| Chemical Shift | ¹³C2' | 39.0 - 42.0 | - | Sugar Pucker |
| ¹H2' | 2.0 - 2.8 | - | Sugar Pucker, Sequential Walk | |
| ¹H2'' | 2.3 - 3.0 | - | Sugar Pucker, Sequential Walk | |
| J-Coupling | ¹J(C2'-H2') | - | ~145 - 150 | Direct C-H bond |
| ¹J(C2'-H2'') | - | ~145 - 150 | Direct C-H bond | |
| ²J(C2'-H1') | - | 1.0 - 4.0 | Sugar Pucker | |
| ²J(C2'-H3') | - | 2.0 - 5.0 | Sugar Pucker | |
| ³J(H1'-H2') | - | 5.0 - 10.0 | Sugar Pucker (Karplus relation) |
| | ³J(H1'-H2'') | - | 1.0 - 6.0 | Sugar Pucker (Karplus relation) |
Table 2: Typical Acquisition Parameters for a 2D ¹H-¹³C HSQC Experiment on a 600 MHz Spectrometer
| Parameter | Dimension | Value |
|---|---|---|
| Pulse Program | - | hsqcetgpsisp2.2 |
| Spectrometer Frequency | ¹H / ¹³C | 600 MHz / 150.9 MHz |
| Spectral Width (SW) | ¹H (F2) | 12 ppm |
| ¹³C (F1) | 40 ppm (centered ~45 ppm) | |
| Data Points | ¹H (F2) | 2048 |
| ¹³C (F1) | 256 - 512 | |
| Number of Scans (NS) | - | 16 - 64 per increment |
| Recycle Delay (D1) | - | 1.2 - 1.5 s |
| ¹J(CH) for transfer | - | 145 Hz |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of data analysis for determining DNA sugar pucker.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR with 13C, 15N-doubly-labeled DNA: the Antennapedia homeodomain complex with a 14-mer DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for 13C-Edited NMR Experiments for Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 13C-edited Nuclear Magnetic Resonance (NMR) experiments for the structural and dynamic analysis of nucleic acids. This powerful technique is indispensable for understanding the intricate three-dimensional structures of DNA and RNA, their interactions with ligands and proteins, and their dynamic behavior in solution. Such insights are crucial for rational drug design and the development of novel therapeutics targeting nucleic acids.
Introduction to 13C-Edited NMR of Nucleic Acids
Standard proton (¹H) NMR of nucleic acids is often hampered by severe spectral overlap, especially in larger molecules, due to the limited chemical shift dispersion of proton resonances. Isotopic labeling with ¹³C (and ¹⁵N) allows for the use of heteronuclear NMR experiments that exploit the much larger chemical shift range of ¹³C nuclei, thereby significantly improving spectral resolution.[1] 13C-edited experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), enable the unambiguous assignment of resonances and the determination of structural restraints.[2][3]
Key Applications:
-
High-Resolution Structure Determination: Elucidating the three-dimensional structures of DNA and RNA molecules, including non-canonical structures like G-quadruplexes.[4]
-
Dynamics and Conformational Exchange: Probing molecular motions on a wide range of timescales, from picoseconds to seconds, which are often critical for biological function.
-
Ligand and Protein Interactions: Mapping the binding sites of small molecules, peptides, and proteins on nucleic acid targets, providing crucial information for drug development.[5]
-
Drug Screening: High-throughput screening of compound libraries to identify molecules that bind to a specific nucleic acid target.
Quantitative Data in 13C-Edited NMR
The precise measurement of NMR parameters is the foundation of structure determination and dynamics analysis. The following tables summarize typical quantitative data obtained from 13C-edited NMR experiments on nucleic acids.
Table 1: Typical ¹³C Chemical Shift Ranges for Ribose and Base Carbons in RNA. [6]
| Carbon Atom | Chemical Shift Range (ppm) |
| Ribose | |
| C1' | 88 - 95 |
| C2' | 68 - 75 |
| C3' | 70 - 78 |
| C4' | 80 - 87 |
| C5' | 60 - 67 |
| Bases | |
| Purines (A, G) | |
| C2 | 150 - 155 |
| C4 | 148 - 152 |
| C5 | 115 - 120 |
| C6 | 155 - 160 |
| C8 | 135 - 142 |
| Pyrimidines (C, U) | |
| C2 | 155 - 165 |
| C4 | 165 - 170 |
| C5 | 95 - 105 |
| C6 | 140 - 145 |
Table 2: Typical ¹H-¹³C One-Bond J-Coupling Constants (¹JHC) in Nucleic Acids. [7][8][9]
| Coupling Interaction | Hybridization | ¹JHC (Hz) |
| Aliphatic C-H (Ribose) | sp³ | 125 - 155 |
| Aromatic C-H (Bases) | sp² | 150 - 200 |
| Alkyne C-H | sp | 240 - 270 |
Table 3: Typical ¹³C Spin-Lattice (T₁) Relaxation Times for a Small RNA. [10][11]
| Carbon Type | Approximate T₁ (seconds) |
| Protonated Aromatic | 0.5 - 1.5 |
| Non-protonated Aromatic | 2.0 - 5.0 |
| Ribose | 0.3 - 1.0 |
Experimental Protocols
Sample Preparation: ¹³C Isotopic Labeling of RNA via In Vitro Transcription
The preparation of ¹³C-labeled nucleic acids is the first critical step. In vitro transcription using T7 RNA polymerase is a common method for producing labeled RNA.[12][13]
Materials:
-
Linearized DNA template with a T7 promoter
-
¹³C-labeled ribonucleoside triphosphates (¹³C-NTPs)
-
T7 RNA polymerase
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification system (e.g., HPLC or preparative gel electrophoresis)
Protocol:
-
Assemble the Transcription Reaction: In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, ¹³C-NTPs, DNA template, and RNase inhibitor.
-
Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using either denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).
-
Concentration and Annealing: Concentrate the RNA to the desired NMR concentration (typically 0.1 - 1.0 mM). For duplex formation, heat the sample to 95°C for 5 minutes and then cool slowly to room temperature.
2D ¹H-¹³C HSQC Experiment
The ¹H-¹³C HSQC experiment is a cornerstone of nucleic acid NMR, providing a correlation spectrum of directly bonded protons and carbons.[3][14][15]
Spectrometer Setup (General Guidelines):
-
Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended.
-
Pulse Program: A sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).
-
Temperature: 298 K (25°C), or as required for sample stability.
-
¹H Carrier Frequency (o1p): Centered on the water resonance (~4.7 ppm).
-
¹³C Carrier Frequency (o2p): Centered in the middle of the expected ¹³C chemical shift range (e.g., ~115 ppm for aromatic carbons, ~80 ppm for ribose carbons).
-
¹H Spectral Width (sw): Sufficient to cover all proton resonances (e.g., 12-16 ppm).
-
¹³C Spectral Width (sw1): Sufficient to cover the desired carbon resonances (e.g., 40-50 ppm for ribose, 60-70 ppm for aromatic).
-
Number of Scans (ns): 8-64, depending on sample concentration.
-
Number of Increments in t₁ (ni): 128-256 complex points.
-
Recycle Delay (d1): 1.0 - 1.5 seconds.
Data Processing (using NMRPipe): [16][17][18]
-
Conversion: Convert the raw spectrometer data to NMRPipe format.
-
Fourier Transform: Apply a squared sine-bell window function in both dimensions and perform a complex Fourier transform.
-
Phase Correction: Manually phase correct the spectrum in both dimensions.
-
Baseline Correction: Apply a baseline correction, typically using a polynomial function.
3D ¹³C-edited NOESY-HSQC Experiment
This experiment is crucial for obtaining distance restraints for structure calculation by correlating protons that are close in space. The third dimension, ¹³C, helps to resolve ambiguities present in a 2D ¹H-¹H NOESY.[19]
Spectrometer Setup (in addition to HSQC parameters):
-
Pulse Program: A 3D NOESY-HSQC pulse sequence (e.g., hsqcnoesyf3gpsi on Bruker instruments).
-
NOESY Mixing Time (d8): 100-300 ms, depending on the size of the nucleic acid and the desired NOE contacts.
-
Number of Increments in t₂ (ni2): 64-128 complex points.
Data Processing:
The processing workflow is similar to the 2D HSQC but extended to three dimensions. Each dimension is processed sequentially with appropriate window functions, Fourier transformation, and phasing.
Visualizations
Experimental Workflow for 13C-Edited NMR of Nucleic Acids
Caption: Overall workflow for nucleic acid structure determination using 13C-edited NMR.
Logic of Resonance Assignment using 13C-Edited NMR
Caption: Logical flow of information for resonance assignment in nucleic acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical shifts-based similarity restraints improve accuracy of RNA structures determined via NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. scribd.com [scribd.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Nucleic Acid NMR. 13C Relaxation [imserc.northwestern.edu]
- 11. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 15. HSQC_CT_13C_aro.nan [protocols.io]
- 16. Details of nmrPipe [nmr.chem.ucsb.edu]
- 17. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
- 18. nmrPipe and nmrDraw [nmr.chem.ucsb.edu]
- 19. NMRGenerator - [1H,13C]-NOESY-HSQC [sites.google.com]
Application Notes and Protocols for Site-Specific Labeling of DNA with 2'-Deoxycytidine-2'-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the site-specific incorporation of 2'-Deoxycytidine-2'-¹³C into DNA oligonucleotides. This isotopic labeling strategy is a powerful tool for investigating DNA structure, dynamics, and interactions with other molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Site-specific isotopic labeling of DNA with stable isotopes such as ¹³C offers a significant advantage for detailed structural and dynamic studies by NMR spectroscopy. By introducing a ¹³C label at a specific position, such as the 2'-position of a deoxycytidine residue, researchers can overcome spectral overlap and simplify complex NMR spectra. This allows for the precise analysis of local conformation, dynamics, and interactions at that specific nucleotide within a larger DNA molecule. Key applications include the study of DNA-protein interactions, DNA-drug binding, and the conformational dynamics of DNA itself, such as the transition between different helical forms or the behavior of G-quadruplexes.[1][2]
The primary method for achieving site-specific labeling is through the chemical synthesis of a ¹³C-labeled phosphoramidite (B1245037) building block, which is then incorporated into the desired DNA sequence using standard solid-phase DNA synthesis.[1][2] Enzymatic methods are also available and are particularly useful for producing uniformly labeled DNA.[3][4][5]
Applications
-
Structural Biology: Elucidation of the three-dimensional structure of DNA and DNA-protein or DNA-drug complexes with high resolution. The introduction of an isolated ¹³C spin allows for the measurement of specific distances and angles.
-
Molecular Dynamics: Probing the dynamic processes within DNA, such as base flipping, sugar pucker changes, and backbone motions, on a wide range of timescales.[1][2]
-
Drug Development: Characterizing the binding site and mechanism of action of small molecules that target specific DNA sequences.
-
Resonance Assignment: Facilitating the assignment of NMR signals in complex DNA molecules by providing a unique spectral marker.[1]
-
Stable Isotope Probing (SIP): While typically involving uniform labeling, site-specific labels can be used in more targeted SIP experiments to trace metabolic pathways.[6][7][8]
Data Presentation
Table 1: Quantitative Data for ¹³C-labeled DNA Synthesis
| Parameter | Value | Reference |
| Coupling Yield of ¹³C-labeled phosphoramidites | > 98% | [1] |
| Final Purity of Labeled Oligonucleotide | High (suitable for NMR) | [1] |
| Scale of Synthesis | Sufficient for high-resolution NMR studies | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxycytidine-2'-¹³C Phosphoramidite
This protocol outlines the key steps for the chemical synthesis of the labeled phosphoramidite building block. The synthesis starts from a commercially available ¹³C-labeled precursor. A common route involves the conversion of a labeled 2'-deoxyuridine (B118206) derivative to 2'-deoxycytidine (B1670253).[9][10]
Materials:
-
Commercially available 2'-Deoxycytidine-2'-¹³C
-
Protecting group reagents (e.g., DMT-Cl, Acetic anhydride)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: React 2'-Deoxycytidine-2'-¹³C with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (B92270) to protect the 5'-hydroxyl group.
-
N⁴-Acyl Protection: Protect the exocyclic amine of the cytosine base with an appropriate acyl group, such as an acetyl (Ac) group, using acetic anhydride.
-
3'-O-Phosphitylation: React the protected nucleoside with a phosphitylating agent, typically 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) in anhydrous acetonitrile (B52724).
-
Purification: Purify the resulting 2'-Deoxycytidine-2'-¹³C phosphoramidite product using silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 2: Site-Specific Incorporation of 2'-Deoxycytidine-2'-¹³C into DNA via Solid-Phase Synthesis
This protocol describes the incorporation of the synthesized ¹³C-labeled phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
Synthesized and purified 2'-Deoxycytidine-2'-¹³C phosphoramidite
-
Standard DNA phosphoramidites (dA, dG, dT, dC)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for solid-phase DNA synthesis (e.g., detritylation, coupling, capping, and oxidation solutions)
-
Ammonia (B1221849) solution for cleavage and deprotection
-
HPLC system for purification
Procedure:
-
Synthesizer Setup: Dissolve the labeled phosphoramidite in anhydrous acetonitrile and place it on a designated port of the DNA synthesizer.
-
Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the position for the incorporation of the 2'-Deoxycytidine-2'-¹³C.
-
Automated Synthesis: Initiate the automated solid-phase synthesis cycle. The synthesizer will perform the following steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the next phosphoramidite (either standard or the ¹³C-labeled one) to the growing DNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, cleave the DNA oligonucleotide from the CPG solid support and remove all protecting groups by treating with concentrated ammonia solution at an elevated temperature.
-
Purification: Purify the full-length, labeled DNA oligonucleotide from shorter, failed sequences using High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Verify the purity and composition of the final product using techniques such as mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for site-specific DNA labeling.
Caption: Application pathway for labeled DNA in NMR studies.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient enzymatic synthesis of 13 C,15N-labeled DNA for NMR studies | Semantic Scholar [semanticscholar.org]
- 6. DNA-Stable Isotope Probing Technology (DNA-SIP) [bio-itworld.com]
- 7. 13C-Carrier DNA Shortens the Incubation Time Needed To Detect Benzoate-Utilizing Denitrifying Bacteria by Stable-Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 9. Preparation of 2'-deoxyribonucleosides with an identically 2H/13C-labeled sugar residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of ¹³C-Labeled DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into DNA oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing these labeled biomolecules, enabling precise control over the placement of the isotopic label.[1] This document provides detailed application notes and protocols for the solid-phase synthesis of ¹³C-labeled DNA, tailored for researchers, scientists, and professionals in drug development.
Applications of ¹³C-Labeled DNA
The ability to introduce ¹³C atoms at specific positions in a DNA molecule opens up a wide range of applications, particularly in structural biology and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for studying the three-dimensional structure and dynamics of biomolecules in solution.[2] The introduction of ¹³C labels can significantly enhance NMR studies of DNA by:
-
Resolving Spectral Overlap: The crowded spectra of larger DNA molecules can be simplified by selective ¹³C labeling, allowing for the unambiguous assignment of signals.[2]
-
Probing Structural Dynamics: ¹³C relaxation studies provide insights into the internal motions of DNA on various timescales, from fast local fluctuations to slower conformational changes.[3]
-
Characterizing DNA-Ligand Interactions: Observing the chemical shift perturbations of ¹³C-labeled nucleotides upon the binding of a drug or protein provides detailed information about the binding site and the conformational changes that occur.[4]
Drug Development and Metabolism Studies
In the pharmaceutical industry, ¹³C-labeled DNA serves as a crucial tool for:
-
Metabolic Tracing: By incorporating ¹³C-labeled precursors, researchers can trace the metabolic fate of DNA and its components within cells, providing insights into nucleotide metabolism and the effects of drugs on these pathways. This is a key aspect of ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][6][7]
-
Understanding Drug-DNA Interactions: Labeled DNA can be used to quantify the binding affinity and kinetics of new drug candidates, helping to elucidate their mechanism of action.
-
Mass Spectrometry-Based Quantification: Stable isotope-labeled DNA can be used as an internal standard in mass spectrometry assays for the accurate quantification of DNA and its modifications in complex biological samples.
Data Presentation
Table 1: Typical Performance Metrics in Solid-Phase Synthesis of ¹³C-Labeled DNA
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (per step) | >99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly impact the final yield of the full-length product.[8][9][10] |
| Overall Yield (crude) | Dependent on oligo length | The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings - 1). For a 20-mer with 99% coupling efficiency, the theoretical yield is ~82%. |
| Purity after HPLC Purification | >90-99% | Reversed-phase and ion-exchange HPLC are common methods for purifying oligonucleotides to a high degree of purity.[11][12] |
| Recovery from HPLC Purification | 75-80% | The recovery of the target compound after purification can vary depending on the scale and method used. |
Table 2: Example of ¹³C Chemical Shift Perturbations in DNA upon Ligand Binding
| Nucleotide Position | ¹³C Chemical Shift Change (ppm) | Interpretation |
| Adenine (C2) | +0.5 to +1.5 | Indicates interaction in the minor groove. |
| Thymine (C6) | -0.5 to -1.0 | Suggests changes in base stacking interactions. |
| Deoxyribose (C1') | +/- 0.2 to 0.5 | Reflects alterations in the sugar pucker conformation. |
| Deoxyribose (C2') | +/- 0.3 to 0.8 | Sensitive to changes in the local helical parameters. |
Note: These are representative values and can vary significantly depending on the specific DNA sequence, ligand, and binding mode.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a ¹³C-Labeled DNA Oligonucleotide
This protocol outlines the standard phosphoramidite cycle for incorporating a ¹³C-labeled nucleoside into a growing DNA chain on a solid support.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard and ¹³C-labeled DNA phosphoramidites (e.g., 6-¹³C-dC, 8-¹³C-dG)
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of ¹³C-labeled DNA.
Procedure:
The synthesis is performed on an automated DNA synthesizer, which executes the following four steps in a cyclical manner for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.
-
Coupling: The ¹³C-labeled phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing DNA chain. Standard coupling times are typically 30-60 seconds.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
After the final synthesis cycle, the solid support is transferred to a sealed vial.
-
The oligonucleotide is cleaved from the support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide or AMA at an elevated temperature (e.g., 55-65°C) for a specified period (typically 4-16 hours).
Protocol 3: Purification by Reversed-Phase HPLC
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
The crude, deprotected oligonucleotide solution is dried down and redissolved in an appropriate volume of Mobile Phase A.
-
The sample is injected onto the HPLC system.
-
The oligonucleotide is eluted using a gradient of increasing acetonitrile concentration (Mobile Phase B).
-
The elution profile is monitored by UV absorbance at 260 nm.
-
Fractions corresponding to the major peak (the full-length product) are collected.
-
The collected fractions are pooled, and the solvent is removed by lyophilization.
Protocol 4: Analysis and Quality Control
Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized ¹³C-labeled oligonucleotide, verifying the correct incorporation of the labeled nucleotides.
-
Analytical HPLC: The purity of the final product is assessed by analytical reversed-phase or ion-exchange HPLC.
-
NMR Spectroscopy: For structural and dynamic studies, 1D and 2D NMR spectra are acquired to confirm the incorporation of the ¹³C label and to analyze its effect on the DNA structure.
Logical Relationships in ¹³C-MFA
The following diagram illustrates the central role of ¹³C-labeled DNA in metabolic flux analysis.
Caption: The workflow of ¹³C-Metabolic Flux Analysis using labeled DNA.
Conclusion
The solid-phase synthesis of ¹³C-labeled DNA is a robust and indispensable technique for modern biological and pharmaceutical research. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully synthesize and utilize these powerful molecular tools to gain deeper insights into the structure, function, and metabolism of DNA. The ability to precisely introduce ¹³C labels facilitates advanced analytical techniques such as NMR and mass spectrometry, ultimately accelerating the pace of discovery in both basic science and drug development.
References
- 1. isotope.com [isotope.com]
- 2. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. idtdna.com [idtdna.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. labcluster.com [labcluster.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for 2'-Deoxycytidine-2'-13C in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. 2'-Deoxycytidine-2'-13C is a stable isotope-labeled nucleoside that serves as a specific tracer for the pyrimidine (B1678525) salvage pathway. By introducing this labeled compound into cellular systems, researchers can track the incorporation of the 13C label into downstream metabolites, providing critical insights into DNA synthesis, nucleotide metabolism, and the efficacy of therapeutic agents that target these pathways. These application notes provide a comprehensive guide to using this compound in metabolic studies, complete with detailed experimental protocols and data interpretation guidelines.
Core Applications
-
Elucidation of the Pyrimidine Salvage Pathway: Directly trace the conversion of deoxycytidine to deoxycytidine monophosphate (dCMP), deoxycytidine diphosphate (B83284) (dCDP), and deoxycytidine triphosphate (dCTP), and its subsequent incorporation into DNA. This is crucial for understanding the fundamental processes of nucleotide metabolism.
-
Cancer Metabolism Research: Cancer cells often exhibit altered nucleotide metabolism to support rapid proliferation.[1] Tracing with this compound can quantify the reliance of cancer cells on the pyrimidine salvage pathway, identifying potential therapeutic targets.
-
Drug Development and Efficacy Studies: Evaluate the mechanism of action of drugs that target nucleotide metabolism. For example, researchers can assess how chemotherapeutic agents like cytarabine (B982) (Ara-C) or gemcitabine (B846) compete with or alter the flux of deoxycytidine through the salvage pathway.
-
Investigating Drug Resistance: Understand how cancer cells develop resistance to nucleoside analog drugs by observing changes in the activity of the pyrimidine salvage pathway.
Metabolic Pathway: The Pyrimidine Salvage Pathway
2'-Deoxycytidine is primarily metabolized through the pyrimidine salvage pathway. This pathway recycles nucleosides and bases from the degradation of DNA and RNA to synthesize nucleotides. The key steps involving 2'-Deoxycytidine are outlined below.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
This compound (sterile stock solution, e.g., 10 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to attach and grow to approximately 70-80% confluency.
-
Medium Preparation: Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the pre-warmed labeling medium containing this compound.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24-48 hours. For kinetic flux analysis, a time-course experiment with multiple time points (e.g., 0, 2, 6, 12, 24 hours) is recommended.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Proceed immediately to metabolite extraction (Protocol 2).
-
Protocol 2: Metabolite Extraction for LC-MS/MS Analysis
This protocol outlines the extraction of polar metabolites, including nucleosides and nucleotides, from cultured cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Metabolite Quenching and Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate on ice for 10 minutes to quench metabolic activity and precipitate proteins.
-
-
Cell Lysis and Collection:
-
Using a cell scraper, scrape the cells in the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Drying:
-
Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
-
Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Nucleosides and Nucleotides
This protocol provides a general framework for the analysis of this compound and its labeled metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts from Protocol 2
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
High-resolution tandem mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, and vortex thoroughly. Centrifuge to pellet any insoluble material before transferring to LC vials.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Perform a gradient elution to separate the nucleosides and nucleotides. A typical gradient might start with a high aqueous phase and gradually increase the organic phase.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode for the detection of deoxycytidine and its phosphorylated forms.
-
Use a high-resolution instrument to distinguish between the unlabeled (M+0) and 13C-labeled (M+1) isotopologues.
-
Perform tandem MS (MS/MS) to confirm the identity of the metabolites by comparing their fragmentation patterns to known standards.
-
-
Data Acquisition: Acquire data in full scan mode to observe all ions and in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode for targeted quantification of the M+0 and M+1 isotopologues of deoxycytidine, dCMP, dCDP, and dCTP.
Data Presentation and Analysis
Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example Mass Isotopologue Distribution (MID) of Deoxycytidine Metabolites
This table shows the percentage of the metabolite pool that is unlabeled (M+0) versus labeled (M+1) after a 24-hour incubation with this compound.
| Metabolite | M+0 (Unlabeled, %) | M+1 (Labeled, %) |
| 2'-Deoxycytidine | 25.3 ± 2.1 | 74.7 ± 2.1 |
| dCMP | 45.8 ± 3.5 | 54.2 ± 3.5 |
| dCDP | 52.1 ± 4.0 | 47.9 ± 4.0 |
| dCTP | 55.6 ± 3.8 | 44.4 ± 3.8 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: Example Quantification of Deoxycytidine Incorporation into DNA
This table illustrates how the fractional enrichment of 13C in the dCTP pool can be used to estimate the contribution of the salvage pathway to DNA synthesis.
| Cell Line | Fractional Enrichment of 13C in dCTP Pool | Estimated Contribution of Salvage Pathway to DNA Synthesis (%) |
| Control Cells | 0.444 | 44.4 |
| Drug-Treated Cells | 0.213 | 21.3 |
Data are for illustrative purposes only.
Experimental Workflow Visualization
The overall experimental workflow for a this compound tracing study is depicted below.
References
Application Notes and Protocols for NMR Spectroscopy of 13C-Labeled DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for key Nuclear Magnetic Resonance (NMR) pulse sequences used in the study of 13C-labeled DNA and RNA. Isotopic labeling with 13C is a powerful technique that enhances NMR sensitivity and allows for the application of sophisticated multi-dimensional experiments to elucidate the structure, dynamics, and interactions of nucleic acids at an atomic level. This document serves as a practical guide for researchers in academia and industry, including those involved in drug development where understanding nucleic acid-ligand interactions is crucial.
Introduction to NMR of 13C-Labeled Nucleic Acids
The introduction of 13C isotopes into DNA and RNA molecules has revolutionized the field of nucleic acid NMR. By overcoming the low natural abundance of 13C (approximately 1.1%), isotopic enrichment enables a suite of powerful heteronuclear NMR experiments. These experiments provide invaluable insights into:
-
Three-Dimensional Structure Determination: Elucidating the intricate folding of DNA and RNA, including non-canonical structures like G-quadruplexes and pseudoknots, which are increasingly recognized as important drug targets.
-
Molecular Dynamics: Characterizing the internal motions of nucleic acids across a wide range of timescales, from fast local fluctuations to slower, functionally relevant conformational changes.
-
Ligand and Protein Interactions: Mapping the binding sites and characterizing the conformational changes upon interaction with small molecules, proteins, and other biological macromolecules. This is of particular interest in drug discovery for identifying and optimizing lead compounds.
This guide focuses on three widely used and powerful pulse sequences: 13C-edited NOESY-HSQC, Constant-Time HSQC, and triple-resonance HCN experiments.
Key Pulse Sequences and Their Applications
3D 13C-edited NOESY-HSQC
Application: The 3D 13C-edited Nuclear Overhauser Effect Spectroscopy-Heteronuclear Single Quantum Coherence (NOESY-HSQC) experiment is a cornerstone for the structural analysis of 13C-labeled biomolecules, including DNA and RNA.[1][2] It resolves the highly overlapped proton NOESY spectrum into a third dimension based on the chemical shifts of the attached 13C nuclei.[2] This allows for the unambiguous assignment of through-space proton-proton correlations, which are essential for determining the three-dimensional structure.[2] This technique is particularly valuable for studying intermolecular interactions in DNA-protein or RNA-protein complexes.[3]
Logical Workflow:
2D Constant-Time HSQC (CT-HSQC)
Application: The 2D Constant-Time Heteronuclear Single Quantum Coherence (CT-HSQC) experiment is a powerful tool for obtaining high-resolution 1H-13C correlation spectra of uniformly 13C-labeled nucleic acids.[4] In conventional HSQC spectra of 13C-labeled molecules, the 13C signals are split by homonuclear 13C-13C J-couplings, leading to reduced resolution and sensitivity. The CT-HSQC experiment refocuses these couplings, resulting in singlet cross-peaks in the 13C dimension.[4] This enhanced resolution is crucial for resolving crowded spectral regions, which are common in nucleic acids.
Logical Workflow:
3D HCN Triple-Resonance Experiments
Application: Three-dimensional (3D) triple-resonance experiments, such as the HCN experiment, are indispensable for the sequential assignment of resonances in 13C/15N-labeled RNA and DNA. These experiments establish correlations between the 1H, 13C, and 15N nuclei, providing a through-bond pathway for connecting adjacent nucleotides. The HCN experiment, for instance, correlates the ribose H1' and C1' with the N1/N9 of the attached base, and can be extended to correlate sequential residues. This is fundamental for the de novo structure determination of nucleic acids.
Logical Workflow:
Quantitative Data Summary
The following tables provide typical acquisition parameters for the discussed NMR experiments. These values should be considered as a starting point and may require optimization based on the specific sample, spectrometer, and experimental goals.
Table 1: Typical Acquisition Parameters for 3D 13C-edited NOESY-HSQC
| Parameter | DNA | RNA |
| Spectrometer Frequency | 600-900 MHz | 600-900 MHz |
| Temperature | 298 K | 298 K |
| Sample Concentration | 0.5-1.5 mM | 0.5-1.5 mM |
| Spectral Width (¹H) | 12-16 ppm | 12-16 ppm |
| Spectral Width (¹³C) | 30-40 ppm (aliphatic) | 35-45 ppm (ribose) |
| Number of Scans (NS) | 16-64 | 32-128 |
| Recycle Delay (d1) | 1.0-1.5 s | 1.0-1.5 s |
| NOESY Mixing Time (τm) | 100-250 ms | 80-200 ms |
| Acquisition Time (¹H) | 80-120 ms | 80-120 ms |
| Acquisition Time (¹³C) | 15-25 ms | 15-25 ms |
| Total Experiment Time | 24-72 hours | 36-96 hours |
Table 2: Typical Acquisition Parameters for 2D Constant-Time HSQC
| Parameter | DNA | RNA |
| Spectrometer Frequency | 500-800 MHz | 500-800 MHz |
| Temperature | 298 K | 298 K |
| Sample Concentration | 0.5-1.0 mM | 0.5-1.0 mM |
| Spectral Width (¹H) | 10-14 ppm | 10-14 ppm |
| Spectral Width (¹³C) | 40-50 ppm | 45-55 ppm |
| Number of Scans (NS) | 8-32 | 16-64 |
| Recycle Delay (d1) | 1.2-1.8 s | 1.2-1.8 s |
| Constant Time Delay (T) | ~20-30 ms | ~20-30 ms |
| Acquisition Time (¹H) | 100-150 ms | 100-150 ms |
| Acquisition Time (¹³C) | 20-30 ms | 20-30 ms |
| Total Experiment Time | 2-8 hours | 4-12 hours |
Table 3: Typical Acquisition Parameters for 3D HCN Experiments
| Parameter | DNA | RNA |
| Spectrometer Frequency | 600-900 MHz | 600-900 MHz |
| Temperature | 298 K | 298 K |
| Sample Concentration | 0.8-2.0 mM | 0.8-2.0 mM |
| Spectral Width (¹H) | 12-16 ppm | 12-16 ppm |
| Spectral Width (¹³C) | 25-35 ppm | 30-40 ppm |
| Spectral Width (¹⁵N) | 30-40 ppm | 35-45 ppm |
| Number of Scans (NS) | 16-48 | 24-64 |
| Recycle Delay (d1) | 1.0-1.5 s | 1.0-1.5 s |
| Acquisition Time (¹H) | 70-100 ms | 70-100 ms |
| Acquisition Time (¹³C) | 10-20 ms | 10-20 ms |
| Acquisition Time (¹⁵N) | 20-30 ms | 20-30 ms |
| Total Experiment Time | 24-60 hours | 36-84 hours |
Experimental Protocols
General Sample Preparation for 13C-Labeled DNA/RNA
-
Isotopic Labeling: Prepare uniformly 13C-labeled (and often 15N-labeled) nucleotide triphosphates (NTPs for RNA) or deoxynucleotide triphosphates (dNTPs for DNA). This is typically achieved by growing bacteria (e.g., E. coli) in a minimal medium containing 13C-glucose and/or 15N-ammonium chloride as the sole carbon and nitrogen sources.
-
In Vitro Transcription/PCR: Synthesize the target RNA sequence using in vitro transcription with T7 RNA polymerase and the labeled NTPs. For DNA, polymerase chain reaction (PCR) with labeled dNTPs can be employed.
-
Purification: Purify the labeled nucleic acid using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation for NMR:
-
Dissolve the purified nucleic acid in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0).
-
For experiments observing exchangeable protons, the sample should be in 90% H₂O / 10% D₂O. For experiments focusing on non-exchangeable protons, the sample should be lyophilized and redissolved in 99.9% D₂O.
-
The final sample volume is typically 200-500 µL in a standard 5 mm NMR tube.
-
Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
-
Protocol for 3D 13C-edited NOESY-HSQC
-
Spectrometer Setup:
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N (if applicable) frequencies.
-
Set the desired sample temperature (e.g., 298 K).
-
Calibrate the 90° pulse widths for all relevant nuclei.
-
-
Acquisition Parameters:
-
Load a standard 3D 13C-edited NOESY-HSQC pulse sequence.
-
Set the spectral widths for the ¹H (direct and indirect) and ¹³C dimensions based on the expected chemical shift ranges (see Table 1).
-
Set the carrier frequencies to the center of the respective spectral regions.
-
Set the number of scans (NS), recycle delay (d1), and NOESY mixing time (τm) as indicated in Table 1. The mixing time is crucial and may need to be optimized to maximize NOE buildup without significant spin diffusion.
-
Set the number of increments in the indirect ¹H and ¹³C dimensions to achieve the desired resolution.
-
-
Data Acquisition: Start the acquisition. The experiment time can be significant, so ensure spectrometer stability.
-
Data Processing:
-
Process the 3D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation in all three dimensions, phase correction, and baseline correction.
-
Analyze the 3D spectrum to identify and assign NOE cross-peaks.
-
Protocol for 2D Constant-Time HSQC
-
Spectrometer Setup:
-
Follow the general spectrometer setup as described in section 4.2.1.
-
-
Acquisition Parameters:
-
Load a standard 2D CT-HSQC pulse sequence.
-
Set the spectral widths and carrier frequencies for the ¹H and ¹³C dimensions (see Table 2).
-
Set the number of scans (NS) and recycle delay (d1).
-
Crucially, set the constant-time delay (T). A typical value is 1/(2 * ¹Jcc), where ¹Jcc is the one-bond carbon-carbon coupling constant (approximately 35 Hz for aliphatic carbons).
-
Set the number of increments in the indirect ¹³C dimension.
-
-
Data Acquisition: Start the 2D acquisition.
-
Data Processing:
-
Process the 2D data, including Fourier transformation, phasing, and baseline correction.
-
The resulting spectrum will show ¹H-¹³C correlations with singlet multiplicity in the ¹³C dimension.
-
Protocol for 3D HCN Experiment
-
Spectrometer Setup:
-
Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.
-
Perform pulse calibrations for all three nuclei.
-
-
Acquisition Parameters:
-
Load a standard 3D HCN pulse sequence.
-
Set the spectral widths and carrier frequencies for the ¹H, ¹³C, and ¹⁵N dimensions (see Table 3).
-
Set the number of scans (NS) and recycle delay (d1).
-
Set the number of increments for the indirect ¹³C and ¹⁵N dimensions.
-
-
Data Acquisition: Start the 3D acquisition.
-
Data Processing:
-
Process the 3D data, including Fourier transformation in all three dimensions, phase correction, and baseline correction.
-
Analyze the resulting 3D spectrum to establish sequential connectivities.
-
Conclusion
The NMR pulse sequences and protocols described in these application notes provide a powerful toolkit for researchers studying 13C-labeled DNA and RNA. By carefully selecting the appropriate experiments and optimizing the acquisition parameters, it is possible to obtain high-resolution structural and dynamic information that is critical for understanding the biological function of nucleic acids and for the development of novel therapeutics targeting these essential biomolecules. The provided workflows and tabulated data serve as a practical starting point for both novice and experienced NMR spectroscopists.
References
Application Notes and Protocols for Quantitative NMR Analysis with 2'-Deoxycytidine-2'-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances with high precision and accuracy. Unlike many other analytical techniques, qNMR does not always require an identical certified reference material for the analyte of interest. Instead, a certified internal standard can be used for quantification. This application note details the use of 2'-Deoxycytidine-2'-13C, a stable isotope-labeled nucleoside, in quantitative 13C NMR analysis.
The incorporation of a 13C isotope at a specific position, such as the 2'-carbon of deoxycytidine, offers significant advantages for quantitative analysis, particularly in complex biological matrices or in drug metabolism studies.[1][2] The wide chemical shift dispersion in 13C NMR often mitigates the issue of signal overlap commonly encountered in 1H NMR.[3] Furthermore, this compound can serve as a tracer in metabolic pathway studies or as an internal standard for the quantification of related pharmaceutical compounds.[1][4][5]
The principle of 13C qNMR relies on the direct proportionality between the integral of a specific carbon resonance and the number of nuclei contributing to that signal. For accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T1) between scans.[6] This is typically achieved by using an inverse-gated decoupling pulse sequence and a sufficiently long relaxation delay (D1).[3][7]
Applications
-
Purity Assessment: Determination of the absolute purity of 2'-Deoxycytidine or related active pharmaceutical ingredients (APIs).
-
Metabolic Tracing: Used as a tracer to follow the metabolic fate of deoxycytidine in cellular systems or in vivo, providing insights into nucleotide metabolism and DNA synthesis.[1][2]
-
Drug Metabolism Studies: Quantification of drug metabolites where this compound can be used as an internal standard.[1]
-
Quantification in Complex Mixtures: Accurate quantification of 2'-Deoxycytidine in biological fluids or cell extracts where proton NMR spectra may be too crowded.[8]
Experimental Protocol: Quantitative 13C NMR Analysis
This protocol outlines the steps for the quantitative analysis of an analyte using this compound as an internal standard.
1. Materials and Equipment
-
Analyte: The compound of interest (e.g., a drug molecule).
-
Internal Standard (IS): this compound.
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., DMSO-d6, D2O).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of 13C detection.[3]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: For accurate weighing of the analyte and internal standard.
2. Sample Preparation
Accurate sample preparation is critical for reliable quantitative results.
-
Weighing: Accurately weigh a specific amount of the analyte and the internal standard (this compound) into a clean vial. The molar ratio should be chosen to produce comparable signal intensities.
-
Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated solvent. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Caption: Workflow for qNMR analysis using this compound.
3. NMR Data Acquisition
-
Temperature Equilibration: Insert the sample into the NMR spectrometer and allow the temperature to equilibrate for at least 5 minutes.[7]
-
Tuning and Shimming: Tune and shim the probe to achieve optimal magnetic field homogeneity. Accurate shimming is essential for quantitative NMR.[7]
-
Acquisition Parameters: Acquire the 13C NMR spectrum using an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the NOE.[3][7] Key parameters are provided in the table below.
Table 1: Recommended 13C qNMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 100 MHz (for 13C) | Higher field strength provides better signal dispersion.[3] |
| Pulse Program | Inverse-gated decoupling | Suppresses the NOE for accurate integration.[3][7] |
| Pulse Angle | 90° | Ensures maximum signal for all carbons.[3] |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing carbon | To ensure complete relaxation. A long delay is crucial for quantification. |
| Acquisition Time (AQ) | ≥ 2 seconds | To ensure good digital resolution. |
| Number of Scans (NS) | ≥ 1024 | Sufficient to achieve a good signal-to-noise ratio.[3] |
| Temperature | 298 K | A stable temperature is crucial for reproducibility.[3] |
4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.[3]
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline across the entire spectrum.[3][7]
-
Integration: Integrate the well-resolved 2'-carbon signal of this compound (Internal Standard) and a non-overlapping signal from the analyte.
-
Calculation: The purity or concentration of the analyte can be calculated using the following formula:
PurityAnalyte (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
Caption: Logical relationship for purity calculation in qNMR.
Quantitative Data Presentation
The following table presents illustrative data from a hypothetical qNMR experiment to determine the purity of a hypothetical drug substance ("DrugX") using this compound as the internal standard.
Table 2: Illustrative Quantitative 13C qNMR Results for Purity Assessment of DrugX
| Parameter | This compound (IS) | DrugX (Analyte) |
| Mass (m) | 10.25 mg | 25.50 mg |
| Molecular Weight (MW) | 228.21 g/mol | 350.45 g/mol |
| Purity of Standard | 99.8% | - |
| Selected 13C Signal | 2'-Carbon | Aromatic CH |
| Number of Carbons (N) | 1 | 1 |
| Integral Value (I) | 1.00 | 1.55 |
| Calculated Purity | - | 98.9% |
Conclusion
The use of this compound for quantitative 13C NMR analysis provides a robust and reliable method for the purity determination of pharmaceutical compounds and for quantitative studies in complex mixtures. The protocol described, when executed with careful attention to experimental parameters, can yield high-quality, reproducible results suitable for research, development, and quality control applications. The primary advantages of this approach include the mitigation of spectral overlap often seen in 1H qNMR and the ability to perform direct quantification without the need for an analyte-specific certified reference material.[3]
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxycytidine-2'-13C Phosphoramidite Synthesis
Welcome to the technical support center for the synthesis of 2'-Deoxycytidine-2'-13C phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this isotopically labeled building block.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound phosphoramidite, presented in a question-and-answer format.
Question 1: Why is my phosphitylation reaction showing low conversion to the desired phosphoramidite?
Answer: Low conversion during the phosphitylation of the protected this compound nucleoside can be attributed to several factors:
-
Moisture: Phosphitylating reagents are extremely sensitive to moisture. Trace amounts of water in the solvent, reagents, or on the glassware will quench the reaction. It is crucial to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Quality: The quality of the phosphitylating reagent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, is critical. Ensure it is fresh or has been stored properly to prevent degradation.
-
Activator Issues: The choice and concentration of the activator are important. For sterically hindered nucleosides, a more potent activator may be required.[2]
-
Steric Hindrance: The presence of protecting groups on the nucleoside can create steric hindrance, slowing down the reaction. Extended reaction times or a slight increase in temperature might be necessary.
Question 2: I am observing significant side products during the synthesis. What are the likely causes and how can I minimize them?
Answer: The formation of side products is a common challenge. Key causes include:
-
Incomplete Protection: If the protecting groups on the 5'-hydroxyl (DMT) or the exocyclic amine of cytidine (B196190) are not fully installed, side reactions can occur at these sites during phosphitylation. Ensure complete protection by monitoring the reaction progress using techniques like TLC or NMR.
-
Protecting Group Instability: Certain protecting groups can be labile under the reaction conditions, leading to their premature removal and subsequent side reactions. Choose protecting groups that are stable throughout the synthesis and can be removed without affecting the final product.
-
Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V). This can be minimized by maintaining a strict inert atmosphere and using fresh, anhydrous solvents.
Question 3: My purified this compound phosphoramidite has poor stability. How can I improve its shelf-life?
Answer: Phosphoramidites are inherently unstable and require careful handling and storage.[] To enhance stability:
-
Storage Conditions: Store the purified phosphoramidite as a lyophilized powder under an inert atmosphere (argon is preferred) at low temperatures (-20°C or lower).[]
-
Solvent Purity: When preparing solutions for oligonucleotide synthesis, use high-purity, anhydrous acetonitrile. Traces of moisture or other impurities in the solvent can lead to rapid degradation.
-
Avoid Repeated Freeze-Thaw Cycles: If the phosphoramidite is in solution, aliquot it into smaller, single-use volumes to avoid repeated warming and cooling, which can introduce moisture and promote degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency of this compound phosphoramidite in oligonucleotide synthesis?
A1: Generally, 13C-labeled DNA phosphoramidites, including those for deoxycytidine, have been shown to exhibit high coupling yields during standard solid-phase synthesis, often comparable to their unlabeled counterparts.[4] With optimized protocols, coupling efficiencies of >98% can be expected.
Q2: How does the 13C label at the 2' position affect the synthesis and purification process?
A2: The presence of a ¹³C label at the 2' position does not significantly alter the chemical reactivity of the molecule. The primary challenges remain the same as with other modified phosphoramidites, namely achieving high purity and stability. The purification process itself is not altered by the isotopic label, and standard techniques like silica (B1680970) gel chromatography or precipitation can be employed.[5]
Q3: What are the best methods for purifying the final this compound phosphoramidite?
A3: The choice of purification method depends on the scale of the synthesis. For small-scale research quantities, flash column chromatography on silica gel treated with triethylamine (B128534) is a common method.[6] For larger-scale production, non-chromatographic methods like precipitation or extraction are often preferred to avoid issues with silica gel-mediated degradation and to improve scalability.[7]
Q4: Can I use standard protecting groups for the synthesis of this labeled phosphoramidite?
A4: Yes, standard protecting groups are typically used. The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group of cytidine is protected with groups like benzoyl (Bz) or acetyl (Ac). The choice of protecting group for the exocyclic amine may depend on the desired deprotection conditions for the final oligonucleotide.
Data Presentation
Table 1: Typical Yields and Purity for Phosphoramidite Synthesis
| Step | Parameter | Typical Value | Notes |
| Nucleoside Protection | Yield | 85-95% | Protection of 5'-OH and exocyclic amine. |
| Phosphitylation | Yield | 70-90% | Highly dependent on anhydrous conditions. |
| Purification | Yield | 80-95% | Varies with the method (chromatography vs. precipitation). |
| Final Product | Purity (³¹P NMR) | >98% | Should show a single major peak for the desired diastereomer pair. |
| Final Product | Purity (HPLC) | >95% | Assesses overall purity, including non-phosphorus impurities. |
Note: These are general estimates, and actual results may vary based on experimental conditions and scale.
Experimental Protocols
Disclaimer: The following is a representative protocol for the synthesis of this compound phosphoramidite and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of N⁴-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-2'-¹³C
-
Starting Material: 2'-Deoxycytidine-2'-¹³C.
-
Protection of the Exocyclic Amine:
-
Co-evaporate 2'-Deoxycytidine-2'-¹³C with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add trimethylsilyl (B98337) chloride (TMS-Cl) and stir at room temperature to protect the hydroxyl groups.
-
Add benzoyl chloride and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and then add aqueous ammonia.
-
Extract the product with an organic solvent (e.g., dichloromethane) and purify by silica gel chromatography to obtain N⁴-Benzoyl-2'-deoxycytidine-2'-¹³C.
-
-
Protection of the 5'-Hydroxyl Group:
-
Dry the N⁴-Benzoyl-2'-deoxycytidine-2'-¹³C by co-evaporation with anhydrous pyridine.
-
Dissolve the dried compound in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Extract the product and purify by silica gel chromatography to yield N⁴-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-2'-¹³C.
-
Protocol 2: Phosphitylation
-
Preparation:
-
Thoroughly dry the protected nucleoside from Protocol 1 under high vacuum.
-
Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Use anhydrous dichloromethane (B109758) as the solvent.
-
-
Reaction:
-
Dissolve the dried protected nucleoside in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) and stir.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a suitable reagent (e.g., anhydrous methanol).
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product. For small scale, use silica gel chromatography (pre-treated with triethylamine in the eluent). For larger scale, precipitation from a non-polar solvent (e.g., hexane) can be effective.
-
-
Final Product Handling:
-
Dry the purified phosphoramidite under high vacuum to obtain a white foam.
-
Store immediately under an inert atmosphere at -20°C or below.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound phosphoramidite.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
Technical Support Center: Optimizing 13C NMR for Nucleic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize 13C NMR acquisition parameters for nucleic acid analysis.
Troubleshooting Guides
This section addresses common issues encountered during 13C NMR experiments on DNA and RNA samples.
Q1: Why is my signal-to-noise ratio (S/N) so low in my 13C NMR spectrum?
A1: A low signal-to-noise ratio is the most common challenge in 13C NMR of nucleic acids due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus.[1][2] Several factors can contribute to this issue:
-
Low Sample Concentration: 13C NMR is significantly less sensitive than 1H NMR, requiring highly concentrated samples.[3][4][5] For nucleic acids, concentrations greater than 2 mM may be necessary.[6]
-
Insufficient Number of Scans (NS): A large number of scans is almost always necessary to obtain adequate S/N.[5][7] The S/N ratio improves in proportion to the square root of the number of scans.[8]
-
Suboptimal Relaxation Delay (D1): If the relaxation delay is too short, the 13C nuclei do not fully return to equilibrium between pulses, leading to signal loss. This is particularly true for non-protonated carbons (e.g., in the nucleobases), which have longer T1 relaxation times.[9]
-
Incorrect Pulse Angle: While a 90° pulse provides the maximum signal in a single scan, it requires a long relaxation delay (at least 5 x T1) for quantitative results.[8] Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay, enabling more scans in the same amount of time, which can significantly improve overall S/N.[7]
Solutions:
-
Increase Sample Concentration: Prepare the most concentrated sample possible that remains soluble and non-viscous.[10]
-
Increase the Number of Scans (NS): If the signal is weak, increase the number of scans. Doubling the S/N requires quadrupling the experiment time.
-
Optimize Relaxation Delay (D1) and Pulse Angle: For routine spectra, use a smaller pulse angle (e.g., 30°) with a shorter D1 (e.g., 1-2 seconds) to maximize the number of scans per unit time.[7]
-
Utilize NOE: Ensure your pulse program uses proton decoupling during the relaxation delay to take advantage of the Nuclear Overhauser Effect (NOE), which can enhance 13C signals.[7]
Q2: My spectral resolution is poor, and the peaks are broad. What can I do?
A2: Poor resolution and broad lines in nucleic acid spectra can obscure important structural details. The primary causes are often related to the sample itself or improper shimming.
-
High Sample Viscosity: Highly concentrated nucleic acid solutions can be very viscous, leading to slower molecular tumbling and broader NMR signals.[5]
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in a non-uniform magnetic field across the sample, causing significant line broadening.
-
Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[5]
-
Paramagnetic Contaminants: The presence of paramagnetic ions (e.g., dissolved oxygen or metal ions) can dramatically increase relaxation rates and lead to very broad peaks.[5]
Solutions:
-
Optimize Shimming: Careful, iterative shimming is critical for every sample to achieve a homogeneous magnetic field.
-
Filter Your Sample: Ensure the sample is completely dissolved and free of solids by filtering it into the NMR tube.[5]
-
Adjust Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 30-45 °C) can reduce viscosity and improve resolution. Ensure your sample is stable at the chosen temperature.
-
Degas the Sample: To remove dissolved oxygen, degas the sample using the freeze-pump-thaw method.[3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal sample preparation for 13C NMR of nucleic acids?
A1: Proper sample preparation is critical for success. Key considerations include concentration, solvent, purity, and the use of isotopic labels. For natural abundance samples, achieving a saturated solution is often recommended to maximize signal.[3]
| Parameter | Recommendation | Rationale |
| Concentration | > 50 mg for typical small molecules; > 2 mM for nucleic acids.[5][6] | To overcome the inherent low sensitivity of the 13C nucleus. |
| Solvent | Deuterated solvent (e.g., D₂O, DMSO-d₆).[3] | The deuterium (B1214612) signal is used by the spectrometer to "lock" the magnetic field. |
| Sample Volume | 0.5 - 0.6 mL (approx. 4-5 cm height in a 5mm tube).[4][10] | Ensures the sample is correctly positioned within the NMR probe's detection coil. |
| Purity | Free of solid particles and paramagnetic contaminants.[5] | Particulates and paramagnetic species degrade spectral quality by broadening lines. |
| NMR Tube | Use clean, high-quality 5 mm NMR tubes.[3][4] | Dirty or scratched tubes can interfere with shimming and introduce contaminant signals. |
| Isotopic Labeling | Uniform or selective 13C/15N enrichment. | Often required for larger nucleic acids (>10 kDa) to enable advanced multidimensional experiments and simplify crowded spectra.[11][12] |
Q2: Which pulse sequences are best for studying nucleic acid structure?
A2: The choice of pulse sequence depends on the specific information required.
-
1D 13C (zgpg30): This is the standard experiment for quickly obtaining a carbon spectrum. It uses proton decoupling to produce a single peak for each unique carbon, and the 30° pulse angle allows for rapid data acquisition.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful and routine experiments for nucleic acids. It correlates each 13C nucleus with its directly attached proton(s), providing a highly resolved map of the C-H bonds.[13] It is invaluable for resonance assignment and studying structure.[13][14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily a 1H-1H experiment, isotope-filtered NOESY experiments are essential for determining through-space proximities, which are used to calculate the 3D structure.[15]
-
13C-detected Experiments: Novel 13C-detected pulse sequences are being developed to characterize RNA amino groups and other protons that are often broadened beyond detection in conventional proton-detected experiments.[16]
Q3: How do I set key acquisition parameters like relaxation delay (D1) and acquisition time (AQ)?
A3: Optimizing D1 and AQ is a balance between resolution, sensitivity, and total experiment time.
| Parameter | Typical Range | Considerations & Impact |
| Pulse Angle (P1) | 30° - 90° | A 30° pulse with a short D1 maximizes S/N per unit time.[7] A 90° pulse requires a long D1 (≥ 5xT1) for accurate quantitation.[8] |
| Relaxation Delay (D1) | 1 - 5 s | Should be long enough to allow for relaxation. For quantitative analysis, D1 + AQ ≥ 5xT1 of the slowest relaxing carbon.[8] |
| Acquisition Time (AQ) | 1 - 2 s | This is the time the signal (FID) is recorded. Longer AQ provides better digital resolution but can reduce S/N if the signal has already decayed into noise.[7] |
| Number of Scans (NS) | 128 to many thousands | Determined by sample concentration and desired S/N. S/N increases with the square root of NS.[8] |
Experimental Protocols
Protocol: Preparation of a Uniformly 13C/15N-Labeled RNA Sample for NMR
This protocol describes the preparation of an isotopically labeled RNA sample using in vitro transcription, a common method for NMR studies.[11]
-
Prepare Labeled NTPs: Generate uniformly 13C- and 15N-labeled nucleotide triphosphates (NTPs). This is typically done by growing E. coli in a minimal medium where the sole carbon and nitrogen sources are 13C-glucose and 15N-ammonium chloride, respectively.[11] The NTPs are then extracted and purified from the bacterial culture.
-
In Vitro Transcription: Set up a transcription reaction using a DNA template encoding the RNA of interest, T7 RNA polymerase, and the purified 13C/15N-labeled NTPs.[11][14]
-
Purification: Purify the resulting RNA transcript, typically using denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution or size-exclusion chromatography.
-
Sample Dialysis and Concentration: The purified RNA is dialyzed extensively against the desired NMR buffer (e.g., 10 mM sodium phosphate, 0.01 mM EDTA, pH 6.8).[14]
-
Lyophilization and Resuspension: The sample is freeze-dried (lyophilized) and then resuspended in a small volume (approx. 0.2-0.5 mL) of 99.96% D₂O for the NMR experiment.[14] This final step achieves the high concentration needed for NMR.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing 13C NMR experiments for nucleic acids.
Caption: Workflow for optimizing 13C NMR acquisition.
Caption: Interplay of parameters affecting NMR spectral quality.
References
- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR studies of nucleic acid dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.uoi.gr [chem.uoi.gr]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.bu.edu [people.bu.edu]
- 13. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 16. Novel 13C‐detected NMR Experiments for the Precise Detection of RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxycytidine-2'-13C Incorporation
Welcome to the technical support center for troubleshooting low incorporation of 2'-Deoxycytidine-2'-13C. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the incorporation of exogenous this compound into cellular DNA?
Exogenous this compound is primarily incorporated into DNA via the nucleoside salvage pathway . This pathway is a recycling mechanism that allows cells to utilize pre-existing nucleosides to synthesize nucleotides. The key steps are:
-
Transport: this compound is transported into the cell by nucleoside transporters.
-
Phosphorylation: Inside the cell, the enzyme deoxycytidine kinase (dCK) phosphorylates this compound to this compound monophosphate (dCMP). This is the rate-limiting step in the salvage pathway for deoxycytidine.[1][2][3]
-
Further Phosphorylation: dCMP is subsequently phosphorylated to this compound diphosphate (B83284) (dCDP) and then to this compound triphosphate (dCTP).
-
DNA Incorporation: Finally, dCTP is incorporated into newly synthesized DNA strands by DNA polymerases during DNA replication.
Q2: How does the de novo synthesis pathway compete with the salvage pathway and affect incorporation?
The de novo synthesis pathway synthesizes pyrimidine (B1678525) nucleotides from simpler precursor molecules like amino acids and bicarbonate.[4][5] This pathway produces unlabeled dCTP, which directly competes with the 13C-labeled dCTP generated from the salvage pathway for incorporation into DNA. The relative activity of these two pathways can significantly impact the final incorporation efficiency of this compound. Cells with a highly active de novo pathway may exhibit lower incorporation of the labeled nucleoside.[2][6]
Q3: What are the primary reasons for low incorporation of this compound?
Low incorporation can stem from several factors:
-
High de novo synthesis activity: As mentioned, a highly active de novo pathway will dilute the pool of labeled dCTP.
-
Low deoxycytidine kinase (dCK) activity: Since dCK is the rate-limiting enzyme, low expression or activity of dCK will directly lead to reduced phosphorylation of this compound and consequently, low incorporation.[1][2]
-
Cell Type and State: Different cell lines have varying levels of dCK activity and reliance on the salvage pathway. Proliferating cells generally have higher nucleotide synthesis rates, but the balance between de novo and salvage pathways can differ.
-
Suboptimal Experimental Conditions: Factors such as cell density, incubation time, and the concentration of the labeled compound can all influence uptake and incorporation.
-
Alternative Metabolic Fates: 2'-Deoxycytidine can be deaminated by cytidine (B196190) deaminase to 2'-deoxyuridine, which can then be converted to thymidylate and incorporated into DNA as thymidine (B127349). This represents a competing metabolic pathway that can reduce the direct incorporation of deoxycytidine.
Troubleshooting Guide for Low Incorporation
This guide provides a structured approach to identifying and resolving issues leading to low incorporation of this compound.
Problem: Low or Undetectable 13C-Labeling in DNA
Possible Cause 1: Suboptimal Cell Culture Conditions
| Specific Issue | Recommended Action | Rationale |
| Cell density is too high or too low. | Optimize cell density. Aim for 70-80% confluency at the time of harvest. | High cell density can lead to nutrient depletion and reduced metabolic activity, while low density may result in slower proliferation.[7] |
| Cells are not in a proliferative state. | Ensure cells are in the logarithmic growth phase (S-phase) when the label is added. | DNA synthesis, and therefore deoxycytidine incorporation, primarily occurs during the S-phase of the cell cycle. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use fresh, sterile reagents. | Contamination can alter cellular metabolism and impact the health and proliferative capacity of the cells.[8] |
Possible Cause 2: Inefficient Labeling Protocol
| Specific Issue | Recommended Action | Rationale |
| Inadequate concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | The concentration of the labeled nucleoside should be sufficient to compete with the endogenous pool without causing cytotoxicity. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration. | Incorporation of the label into DNA is a time-dependent process. The optimal time will vary depending on the cell line's doubling time.[9] |
| Degradation of the labeled compound. | Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). | Repeated freeze-thaw cycles can degrade the labeled nucleoside. |
Possible Cause 3: Cellular Metabolic Factors
| Specific Issue | Recommended Action | Rationale |
| High de novo pyrimidine synthesis. | Consider using inhibitors of the de novo pathway, such as 5-Fluorouracil (5-FU) or Brequinar, to enhance salvage pathway utilization. Use with caution and optimize concentration to avoid toxicity. | Inhibiting the de novo pathway can increase the reliance of the cell on the salvage pathway, thereby boosting the incorporation of the labeled nucleoside.[6] |
| Low deoxycytidine kinase (dCK) activity. | Select a cell line known to have high dCK expression. If possible, measure dCK activity or expression levels in your cell line. | Higher dCK activity will lead to more efficient phosphorylation and subsequent incorporation of this compound.[2] |
| High cytidine deaminase activity. | Consider using a cytidine deaminase inhibitor, such as tetrahydrouridine, to prevent the conversion of deoxycytidine to deoxyuridine. | This will increase the pool of deoxycytidine available for direct incorporation into DNA. |
Possible Cause 4: Issues with Sample Preparation and Analysis
| Specific Issue | Recommended Action | Rationale |
| Inefficient DNA extraction. | Use a high-quality DNA extraction kit and ensure complete removal of RNA and proteins. | Contaminants can interfere with downstream analysis by mass spectrometry. |
| Incomplete DNA hydrolysis. | Optimize the enzymatic digestion protocol to ensure complete hydrolysis of DNA into individual deoxynucleosides. | Incomplete digestion will result in an underestimation of the labeled nucleoside content. |
| Matrix effects in LC-MS/MS analysis. | Use an internal standard (e.g., a commercially available stable isotope-labeled deoxycytidine with a different mass) to correct for matrix effects. Optimize the chromatography to separate the analyte from interfering compounds. | Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[10] |
Data Presentation
The following table provides hypothetical, yet expected, incorporation percentages of this compound in different cancer cell lines to illustrate the variability that can be observed. Actual incorporation rates should be determined empirically for your specific experimental system.
| Cell Line | Cancer Type | Expected dCK Activity | Expected % Incorporation of 13C-dC in DNA (after 24h) |
| CCRF-CEM | T-cell leukemia | High | 15 - 25% |
| HCT116 | Colon Carcinoma | Moderate | 5 - 15% |
| MCF-7 | Breast Cancer | Low to Moderate | 2 - 8% |
| U-87 MG | Glioblastoma | Low | < 5% |
Note: These are illustrative values. Actual incorporation will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: 13C-Deoxycytidine Labeling in Cell Culture
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (approximately 50-60% confluency) at the time of labeling.
-
Preparation of Labeling Medium: Prepare the complete growth medium containing the desired final concentration of this compound. Warm the medium to 37°C.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using trypsin. Neutralize the trypsin, and centrifuge to pellet the cells.
-
For suspension cells, directly centrifuge to pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled nucleoside.
-
Storage: The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: DNA Extraction and Hydrolysis for LC-MS/MS Analysis
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To 10-20 µg of DNA, add a solution of nuclease P1 and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 2-4 hours or until digestion is complete.
-
-
Sample Cleanup: Remove the enzymes by protein precipitation (e.g., with cold acetonitrile) or by using a centrifugal filter unit.
-
Sample Preparation for LC-MS/MS:
-
Dry the resulting nucleoside mixture under vacuum.
-
Reconstitute the sample in a solvent compatible with your LC-MS/MS method (e.g., 0.1% formic acid in water).
-
Add an appropriate internal standard if used.
-
Visualizations
Caption: Metabolic pathway for the incorporation of this compound into DNA.
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: Competition between de novo and salvage pathways for dCTP synthesis.
References
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of de novo and salvage pathways in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting host deoxycytidine kinase mitigates Staphylococcus aureus abscess formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in ¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in ¹³C labeling experiments?
A1: Isotopic scrambling is the randomization of the positions of ¹³C atoms within a molecule, leading to a deviation of isotope labeling patterns from what is expected based on known metabolic pathways.[1] This phenomenon is a significant issue in ¹³C Metabolic Flux Analysis (¹³C-MFA) because this technique relies on the precise tracking of labeled carbon atoms to accurately calculate metabolic fluxes.[1] Scrambling can lead to erroneous flux calculations as the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways of interest.[1]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can originate from several biochemical and experimental factors:
-
Reversible Reactions: High rates of reversible enzymatic reactions can cause the redistribution of labeled carbons within a molecule and among connected metabolite pools.[1]
-
Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.[1]
-
Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns.[1]
-
Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1]
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: Achieving an isotopic steady state, where the isotopic labeling pattern of metabolites remains constant over time, is crucial for many ¹³C-MFA studies. To determine if your experiment has reached this state, you can perform a time-course experiment.[1] By collecting samples at various time points and measuring the mass isotopomer distribution of key metabolites, you can identify the point at which the labeling pattern stabilizes.[1] For some systems, achieving a true isotopic steady state may be impractical. In such cases, isotopically non-stationary MFA (INST-MFA) is a more suitable approach.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your ¹³C labeling experiments.
Problem 1: Unexpectedly low ¹³C incorporation in downstream metabolites.
| Possible Cause | Troubleshooting Steps |
| Slow Substrate Uptake or Metabolism | 1. Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm it is being consumed. 2. Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active. 3. Optimize Substrate Concentration: Consider increasing the concentration of the labeled substrate, being mindful of potential toxic effects.[1] |
| Dilution by Unlabeled Sources | 1. Analyze Media Components: Check for unlabeled sources of the same carbon backbone in the culture medium. 2. Account for Endogenous Pools: Be aware of large intracellular pools of the unlabeled metabolite that can dilute the labeled substrate. |
| Incorrect Sampling Time | 1. Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time and identify the optimal labeling duration.[1] |
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
| Possible Cause | Troubleshooting Steps |
| High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity | 1. Analyze Labeling in Key Metabolites: Examine the labeling patterns of pyruvate, lactate, and TCA cycle intermediates. 2. Model Fitting: Utilize ¹³C-MFA software to estimate the relative fluxes through PDH and PC.[1] |
| Reversible Reactions within the TCA Cycle | 1. Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive picture of metabolic activity.[1] |
Problem 3: Inconsistent results between biological replicates.
| Possible Cause | Troubleshooting Steps |
| Inefficient or Variable Quenching | 1. Optimize Quenching Protocol: For microbial cultures, rapid quenching in cold methanol (B129727) (-40°C) is often considered the gold standard. For adherent mammalian cells, rapid media removal followed by quenching with a cold solvent mixture is common.[1] 2. Standardize Quenching Time: Ensure the time from sample collection to quenching is minimized and kept consistent across all samples.[1] |
| Incomplete Metabolite Extraction | 1. Test Different Extraction Solvents: Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.[1] 2. Include Internal Standards: Adding a known amount of a labeled internal standard prior to extraction can help to correct for variations in extraction efficiency.[1] |
| Analytical Variability in Mass Spectrometry | 1. Regular Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated to maintain mass accuracy and sensitivity. 2. Check for Leaks: Gas leaks can affect instrument performance and lead to loss of sensitivity. 3. Monitor System Suitability: Run standard samples periodically to ensure the analytical system is performing consistently. |
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for experimental protocols.
Table 1: Comparison of Quenching Solutions
| Quenching Solution | Temperature | Application Notes | Reference |
| 60% Methanol / 0.85% (w/v) Ammonium Bicarbonate | -40°C | Validated for suspension-cultured mammalian cells.[1] | [1] |
| 80:20 Methanol:Water | -75°C | Commonly used for adherent mammalian cells.[2] | [2] |
| 100% Cold Methanol | -80°C | Exhibits high quenching efficiency, particularly after rapid filtration.[3] | [3] |
| Partially frozen 30% Methanol slurry | -24°C | Slightly less effective than 100% cold methanol but allows for less laborious sample processing.[3] | [3] |
Table 2: Common Metabolite Extraction Solvents
| Extraction Solvent | Target Metabolites | Application Notes | Reference |
| 100% Methanol | Broad range of polar metabolites | Often used in combination with other solvents for comprehensive extraction.[4] | [4] |
| Methanol/Water Mixtures (e.g., 80:20) | Polar and semi-polar metabolites | A versatile solvent for a wide range of metabolites. | [5] |
| Ethanol/Phosphate (B84403) Buffer (e.g., 85:15) | Broad range, including lipids | Superior to phosphate buffer alone for overall yield and reproducibility.[4] | [4] |
| Chloroform/Methanol/Water | Lipids and polar metabolites | A biphasic extraction method to separate polar and non-polar metabolites. | [5] |
Table 3: Recommended ¹³C Labeling Duration
| Cell Type | Labeling Duration | Experimental Goal | Reference |
| Mammalian Cells (various) | 24-48 hours (or several cell doublings) | Isotopic steady-state analysis.[6] | [6] |
| Mammalian Cells (various) | Until labeling in key downstream metabolites (e.g., citrate) has plateaued. | Isotopic steady-state analysis.[6] | [6] |
| Various | Time-course experiment (multiple time points) | To determine the optimal labeling duration and for isotopically non-stationary MFA.[1] | [1] |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods for quenching metabolism and extracting metabolites from adherent cells for ¹³C labeling analysis.[2]
-
Preparation: Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C.[2]
-
Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.
-
Washing (Optional but Recommended): Quickly wash the cells with ice-cold saline or PBS to remove residual medium.
-
Quenching: Immediately add the pre-chilled quenching solution to the culture dish.
-
Incubation: Place the dish at -75°C for 10 minutes to ensure complete metabolic arrest.[2]
-
Cell Lysis and Collection: Move the dish to ice for 10-15 minutes to allow for freeze-thaw lysis. Scrape the cells off the dish on dry ice.[2]
-
Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 10 minutes, alternating between vortexing and cooling on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50:50 methanol:water for LC-MS).
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol provides a general workflow for preparing metabolite extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your LC method (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). The volume should be chosen to achieve the desired concentration for analysis.
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to remove any remaining particulate matter.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial, avoiding the pellet.
-
Internal Standards: If not added during extraction, a mixture of internal standards can be added at this stage to assess instrument performance and aid in quantification.
-
Storage: Store the samples at -80°C until analysis. Before placing in the autosampler, allow the samples to thaw completely and vortex briefly.
Visualizations
Caption: A decision tree to guide troubleshooting of isotopic scrambling.
Caption: A simplified experimental workflow for a ¹³C labeling experiment.
Caption: Simplified TCA cycle showing potential scrambling due to reversible reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 13C Labeled Oligonucleotides
Welcome to the Technical Support Center for the purification of 13C labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specialized molecules.
Frequently Asked Questions (FAQs)
Q1: Why is purification of synthetic oligonucleotides, including 13C labeled ones, necessary?
A1: Purification is crucial to remove impurities generated during chemical synthesis. These impurities can include shorter, truncated sequences (n-1, n-2), sequences with incomplete deprotection of protecting groups, and other small molecules.[1][2] For 13C labeled oligonucleotides, which are often used in sensitive applications like NMR spectroscopy and mass spectrometry, the presence of these impurities can interfere with data acquisition and interpretation, leading to inaccurate results.[2]
Q2: What are the most common methods for purifying 13C labeled oligonucleotides?
A2: The primary methods for purifying 13C labeled oligonucleotides are the same as for unlabeled oligos:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity.[2][3][4]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates based on the charge of the phosphate (B84403) backbone.[1][2]
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size (molecular weight).[1][2]
Q3: Does the 13C labeling affect the choice of purification method?
A3: For the most part, the choice of purification method depends on the oligonucleotide's length, the scale of the synthesis, and the required final purity, rather than the isotopic labeling itself.[5] However, for applications requiring the highest purity, such as NMR studies, HPLC methods are often preferred due to their high resolution and amenability to automation.[3][6]
Q4: How does 13C labeling impact the separation of oligonucleotides during purification?
A4: The introduction of 13C isotopes increases the molecular weight of the oligonucleotide. While this change is small, it can theoretically lead to slight shifts in retention times in HPLC and mobility in PAGE compared to unlabeled counterparts. However, in practice, these shifts are often negligible and do not typically require significant alterations to standard purification protocols. The primary separation principles of hydrophobicity (RP-HPLC), charge (IE-HPLC), and size (PAGE) remain the dominant factors.
Troubleshooting Guides
This section addresses common problems encountered during the purification of 13C labeled oligonucleotides.
RP-HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor resolution between the full-length product and failure sequences (n-1). | The oligonucleotide is too long for effective RP-HPLC separation (typically >50 bases).[1] | Consider using Ion-Exchange HPLC or PAGE for longer oligonucleotides.[1] |
| Inappropriate gradient conditions. | Optimize the acetonitrile (B52724) gradient. A shallower gradient can improve resolution.[7] | |
| Peak tailing. | Secondary structure formation in the oligonucleotide. | Increase the column temperature (e.g., 60°C) to denature secondary structures.[8] |
| Interaction with the column matrix. | Ensure the mobile phase pH is within the column's recommended range.[7] | |
| Low recovery of the purified oligonucleotide. | The oligonucleotide is precipitating on the column. | Ensure the mobile phase composition is appropriate and consider using a different ion-pairing agent. |
| The collected fraction is too broad. | Optimize fraction collection parameters to capture only the main peak. |
Ion-Exchange HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Broad peaks and poor separation. | The presence of secondary structures in the oligonucleotide, especially in GC-rich sequences. | Use a mobile phase with a high pH (denaturing conditions) to disrupt hydrogen bonds.[2] |
| The salt gradient is too steep. | A shallower salt gradient will generally provide better resolution. | |
| Inconsistent retention times. | Fluctuations in the mobile phase pH. | Prepare fresh mobile phase for each run and ensure it is properly buffered. |
| Low yield after desalting. | Inefficient desalting method. | Use a validated desalting method such as size-exclusion chromatography or ethanol (B145695) precipitation. |
PAGE Troubleshooting
| Problem | Possible Cause | Solution |
| Bands are smeared or not well-resolved. | The gel concentration is not optimal for the oligonucleotide size. | Use a higher percentage gel for smaller oligonucleotides and a lower percentage for larger ones. |
| The sample was not properly denatured before loading. | Heat the sample in a formamide-containing loading buffer before loading it onto the gel. | |
| Low recovery of the oligonucleotide from the gel slice. | Inefficient elution from the gel matrix. | Crush the gel slice thoroughly and elute overnight with shaking. Multiple elutions can increase yield. |
| The oligonucleotide is precipitating during ethanol precipitation. | Ensure the correct salt concentration and temperature are used during precipitation. |
Purification Method Comparison
The following table summarizes the key characteristics of the most common purification methods for 13C labeled oligonucleotides.
| Method | Principle | Typical Purity | Typical Yield | Recommended For | Limitations |
| RP-HPLC | Hydrophobicity | >85%[2][4] | Moderate to High | Oligonucleotides <50 bases, modified oligos.[1][4] | Resolution decreases with increasing length.[1] |
| IE-HPLC | Charge | >90% | Moderate | Oligonucleotides up to 40-50 bases, sequences with significant secondary structure.[1][2] | Resolution decreases for longer oligos.[1] |
| PAGE | Size | >95%[2] | Low to Moderate | Oligonucleotides >60 bases, applications requiring the highest purity.[9] | Lower throughput, more labor-intensive.[4] |
| Desalting | Size Exclusion | Removes small molecules only | High | Standard for all oligos to remove synthesis by-products, sufficient for some non-critical applications. | Does not remove failure sequences (n-1).[4] |
Experimental Workflows and Protocols
Purification Strategy Decision Workflow
References
- 1. labcluster.com [labcluster.com]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 3. atdbio.com [atdbio.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. scilit.com [scilit.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. mz-at.de [mz-at.de]
- 9. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: 2'-Deoxycytidine-2'-13C Phosphoramidites
Welcome to the technical support center for 2'-Deoxycytidine-2'-13C phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and offer troubleshooting strategies for the successful use of these valuable reagents in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound phosphoramidites?
A1: The stability of phosphoramidites, including isotopically labeled versions, is primarily challenged by hydrolysis and oxidation. The trivalent phosphorus (P(III)) center is susceptible to reaction with water, leading to the formation of the corresponding H-phosphonate, which is inactive in the standard oligonucleotide synthesis coupling reaction.[1] Exposure to oxygen can also lead to the oxidation of the phosphoramidite (B1245037) to the pentavalent phosphate (B84403) (P(V)) species, rendering it incapable of coupling.[1]
Q2: How should this compound phosphoramidites be stored to ensure maximum stability?
A2: To minimize degradation from moisture and oxygen, this compound phosphoramidites should be stored under stringent anhydrous and anaerobic conditions. It is recommended to store them as a dry powder in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C for long-term storage.[2] For routine use, phosphoramidites can be stored in solution on an automated synthesizer, but this generally leads to faster degradation compared to storage as a dry solid.
Q3: Does the 13C label at the 2'-position affect the stability of the deoxycytidine phosphoramidite?
A3: While specific comparative stability studies between this compound phosphoramidites and their unlabeled counterparts are not extensively documented in publicly available literature, the isotopic label at the 2'-position is not expected to significantly alter the chemical stability of the phosphoramidite moiety. The primary degradation pathways of hydrolysis and oxidation are dictated by the reactivity of the phosphorus center, which is electronically distant from the 2'-position of the deoxyribose ring. Therefore, the stability and handling precautions are generally considered to be the same as for unlabeled 2'-deoxycytidine (B1670253) phosphoramidites.
Q4: What are the signs of degradation of a this compound phosphoramidite solution?
A4: Degradation of a phosphoramidite solution can be indicated by a decrease in coupling efficiency during oligonucleotide synthesis. Visually, there may not be any obvious changes. The most reliable methods for assessing the purity and degradation of a phosphoramidite solution are analytical techniques such as ³¹P NMR spectroscopy, which can identify the presence of the inactive H-phosphonate and phosphate species, and HPLC analysis, which can resolve the intact phosphoramidite from its degradation products.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
-
Question: I am observing low coupling efficiency when using a new vial of this compound phosphoramidite. What are the potential causes and how can I troubleshoot this?
-
Answer: Low coupling efficiency is a common issue in oligonucleotide synthesis and can stem from several factors related to the phosphoramidite, reagents, or the synthesizer itself.
-
Potential Cause 1: Phosphoramidite Degradation. The most likely cause is the degradation of the phosphoramidite due to exposure to moisture or air.
-
Troubleshooting Step:
-
Verify Storage Conditions: Ensure that the phosphoramidite has been stored under the recommended anhydrous and anaerobic conditions at -20°C.
-
Use Fresh Solvent: Dissolve a fresh aliquot of the phosphoramidite powder in anhydrous acetonitrile (B52724). Ensure the solvent is of high quality and has been properly dried.
-
Perform a Quality Check: If the problem persists, it is advisable to check the integrity of the phosphoramidite solution using ³¹P NMR or HPLC (see Experimental Protocols section).
-
-
-
Potential Cause 2: Inefficient Activation. The activator may not be performing optimally.
-
Troubleshooting Step:
-
Check Activator Solution: Ensure the activator solution (e.g., tetrazole or a derivative) is fresh and has been stored under anhydrous conditions.
-
Optimize Activator Concentration: Verify that the correct concentration of the activator is being used for the synthesis scale.
-
-
-
Potential Cause 3: Synthesizer Fluidics Issue. A blockage or leak in the synthesizer's fluid delivery system can lead to incorrect reagent delivery.
-
Troubleshooting Step:
-
Inspect Lines and Valves: Check the synthesizer's reagent lines and valves for any signs of blockage or leaks.
-
Perform a System Check: Run the synthesizer's diagnostic tests to ensure proper operation of the fluidics system.
-
-
-
Issue 2: Unexpected Peaks in Mass Spectrometry of the Final Oligonucleotide
-
Question: After synthesizing an oligonucleotide containing a this compound label, I am observing unexpected masses in my mass spectrometry analysis. What could be the cause?
-
Answer: Unexpected peaks in the mass spectrum of a synthesized oligonucleotide can arise from various side reactions or impurities.
-
Potential Cause 1: Incomplete Deprotection. The protecting groups on the nucleobases or the phosphate backbone may not have been completely removed during the final deprotection step.
-
Troubleshooting Step:
-
Review Deprotection Protocol: Ensure that the correct deprotection conditions (reagent, temperature, and time) were used for the specific protecting groups on the phosphoramidites.
-
Extend Deprotection Time: If incomplete deprotection is suspected, you can try extending the deprotection time or using a fresh deprotection solution.
-
-
-
Potential Cause 2: Side Reactions During Synthesis. Unwanted chemical modifications can occur during the synthesis cycle.
-
Troubleshooting Step:
-
Check Capping Efficiency: Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 shortmer sequences. Ensure the capping reagents are fresh and effective.
-
Verify Oxidation Step: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate triester can lead to side reactions. Check the age and quality of the oxidizing solution.
-
-
-
Potential Cause 3: Phosphoramidite Impurities. The presence of impurities in the phosphoramidite starting material can lead to their incorporation into the oligonucleotide.
-
Troubleshooting Step:
-
Source High-Purity Reagents: Always use phosphoramidites from a reputable supplier with a certificate of analysis indicating high purity.
-
Analyze the Amidite: If impurities are suspected, analyze the phosphoramidite solution by HPLC or ³¹P NMR to confirm its purity.
-
-
-
Data on Factors Affecting Phosphoramidite Stability
| Factor | Effect on Stability | Recommendation |
| Moisture | High | Promotes rapid hydrolysis to the inactive H-phosphonate. |
| Oxygen | High | Causes oxidation of the P(III) center to the inactive P(V) state. |
| Temperature | High | Accelerates both hydrolysis and oxidation rates. |
| Acidity | High | Catalyzes the hydrolysis of the phosphoramidite moiety. |
| Nucleoside Base | Variable | 2'-deoxyguanosine (dG) phosphoramidites are known to be particularly susceptible to degradation.[3][4] The stability of dT and dC phosphoramidites is generally higher. |
Experimental Protocols
Protocol 1: Quality Assessment of this compound Phosphoramidite by ³¹P NMR Spectroscopy
-
Objective: To determine the purity of the phosphoramidite and identify the presence of degradation products such as the H-phosphonate and phosphate.
-
Methodology:
-
Prepare a solution of the this compound phosphoramidite in anhydrous acetonitrile or deuterated acetonitrile (CD₃CN) at a concentration of approximately 10-20 mg/mL in an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The intact phosphoramidite should appear as a sharp singlet in the region of δ 146-150 ppm.
-
The presence of the H-phosphonate degradation product will be indicated by a peak around δ 7-10 ppm.
-
The oxidized phosphate species will appear as a peak around δ 0 ppm.
-
Integrate the peaks to quantify the percentage of the intact phosphoramidite and any degradation products. A purity of >98% is generally considered acceptable for oligonucleotide synthesis.
-
Protocol 2: Purity Analysis of this compound Phosphoramidite by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the intact phosphoramidite from its impurities and degradation products.
-
Methodology:
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is commonly employed.
-
Sample Preparation: Dilute the phosphoramidite solution in the initial mobile phase.
-
Injection and Elution: Inject the sample and run the gradient method.
-
Detection: Monitor the elution profile at 260 nm.
-
Analysis: The intact phosphoramidite should elute as a major peak. Degradation products and other impurities will typically elute at different retention times. The peak area of the main peak relative to the total peak area can be used to determine the purity of the phosphoramidite.
-
Visualizations
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
References
Technical Support Center: Overcoming Spectral Overlap in ¹³C NMR of Nucleic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to spectral overlap in the ¹³C NMR of nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of spectral overlap in ¹³C NMR of nucleic acids?
A1: Spectral overlap in ¹³C NMR of nucleic acids arises from several factors. Nucleic acids are polymers composed of a limited number of monomeric units (four in DNA and RNA), leading to many chemically similar carbon environments. The ribose and deoxyribose sugars, in particular, have carbons with very similar chemical shifts. Additionally, the relatively narrow chemical shift dispersion of certain carbon types in nucleic acids contributes to signal crowding, especially in larger molecules.
Q2: What are the main strategies to mitigate spectral overlap?
A2: The principal strategies to overcome spectral overlap include:
-
Isotope Labeling: Introducing ¹³C isotopes at specific locations (site-specific or selective labeling) to simplify spectra.[1][2]
-
Advanced NMR Pulse Sequences: Employing multi-dimensional NMR experiments (e.g., 3D and 4D) to resolve peaks in additional frequency dimensions.[3]
-
High-Field Spectrometers: Using NMR instruments with higher magnetic field strengths to increase the separation (dispersion) of signals.[3][4]
-
Computational Methods: Utilizing software to aid in the automated assignment of resonances and to predict chemical shifts.[5][6]
Q3: How does site-specific ¹³C labeling help in resolving spectral overlap?
A3: Site-specific ¹³C labeling involves incorporating nucleotides with ¹³C enrichment at only one or a few specific carbon positions.[1] This dramatically simplifies the ¹³C NMR spectrum because only the labeled carbons will produce strong signals. This approach allows for the unambiguous assignment of resonances for the labeled sites and facilitates the study of their structure and dynamics without interference from other carbon signals.[1]
Q4: Can computational methods assist in spectral assignment when overlap is severe?
A4: Yes, computational methods are powerful tools for dealing with spectral overlap. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can predict ¹³C chemical shifts, which can then be compared with experimental data to aid in resonance assignment.[6] Furthermore, automated assignment algorithms, like FLYA, can analyze peak lists from multi-dimensional NMR spectra to propose assignments, significantly speeding up the analysis process.[5]
Troubleshooting Guides
Issue 1: Severe signal crowding in the ribose region of a uniformly ¹³C-labeled RNA.
| Possible Cause | Troubleshooting Step |
| High degree of chemical shift degeneracy in the ribose moieties. | 1. Employ Selective Labeling: Synthesize RNA using precursors that are only labeled at specific ribose carbons (e.g., using [2-¹³C]glycerol to label Cα carbons).[7] 2. Increase Dimensionality: Acquire 3D or 4D NMR spectra (e.g., HCCH-TOCSY) to spread the signals over more dimensions. 3. Use a Higher Field Spectrometer: If available, use a spectrometer with a higher magnetic field (e.g., >800 MHz) to improve spectral dispersion.[3] |
| Sample aggregation leading to line broadening and overlap. | 1. Optimize Sample Conditions: Adjust buffer conditions (pH, salt concentration) and temperature to minimize aggregation. 2. Lower Sample Concentration: Reduce the concentration of the nucleic acid to disfavor intermolecular interactions. |
Issue 2: Ambiguous assignment of base carbon resonances.
| Possible Cause | Troubleshooting Step |
| Overlap of aromatic carbon signals. | 1. Site-Specific Base Labeling: Incorporate phosphoramidites with ¹³C labels at specific positions in the purine (B94841) or pyrimidine (B1678525) rings (e.g., 6-¹³C pyrimidines or 8-¹³C purines).[1] 2. Isotope-Edited Experiments: For selectively labeled samples, use isotope-filtered NOESY experiments to distinguish between protons attached to ¹²C and ¹³C, aiding in assignment.[2] |
| Lack of long-range connectivity information. | 1. Acquire Long-Range Correlation Spectra: Use experiments like HECADE (Heteronuclear Couplings from DEPT) to detect long-range C-H couplings. |
Issue 3: Difficulty in synthesizing selectively labeled nucleic acids.
| Possible Cause | Troubleshooting Step | | Low yield of labeled phosphoramidite (B1245037) synthesis. | 1. Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry during the synthesis of the labeled building blocks.[3] 2. Purification: Employ gentle purification methods like flash chromatography at low temperatures to prevent degradation of the labeled product.[3] | | Inefficient incorporation during solid-phase synthesis. | 1. Check Coupling Reagents: Ensure the activity of the coupling reagents and use fresh solutions. 2. Increase Coupling Time: Extend the coupling time for the labeled phosphoramidite to ensure complete reaction. |
Quantitative Data Summary
The following table summarizes typical ¹³C chemical shift ranges for nucleic acids, illustrating the potential for spectral overlap, particularly in the ribose region.
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| Ribose | |
| C1' | 85 - 95 |
| C2' | 70 - 80 |
| C3' | 70 - 85 |
| C4' | 80 - 90 |
| C5' | 60 - 70 |
| Bases | |
| Purines (A, G) | |
| C2 | 150 - 155 |
| C4 | 145 - 150 |
| C5 | 115 - 120 |
| C6 | 155 - 160 |
| C8 | 135 - 140 |
| Pyrimidines (C, U, T) | |
| C2 | 150 - 165 |
| C4 | 160 - 170 |
| C5 | 95 - 110 |
| C6 | 135 - 145 |
Experimental Protocols
Protocol 1: Site-Specific Labeling of DNA via Solid-Phase Synthesis
This protocol outlines the general steps for incorporating atom-specifically ¹³C-modified phosphoramidites into a DNA oligonucleotide.
-
Synthesis of Labeled Phosphoramidites: Synthesize the desired ¹³C-labeled deoxynucleoside phosphoramidites (e.g., 8-¹³C-dG). This is a multi-step organic synthesis process that is often the most challenging part.
-
Solid-Phase DNA Synthesis:
-
Use a standard automated DNA synthesizer.
-
In the synthesis cycle corresponding to the desired position of the label, use the ¹³C-labeled phosphoramidite instead of the standard unlabeled phosphoramidite.
-
Ensure efficient coupling of the labeled building block.[1]
-
-
Cleavage and Deprotection: After synthesis, cleave the DNA from the solid support and remove the protecting groups using standard protocols (e.g., with aqueous ammonia).
-
Purification: Purify the labeled DNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation for NMR: Desalt the purified DNA and dissolve it in a suitable NMR buffer.
Protocol 2: Selective Labeling of RNA using E. coli
This protocol describes the preparation of selectively ¹³C-labeled NTPs from a mutant E. coli strain for subsequent in vitro transcription of RNA.
-
Bacterial Growth:
-
Use an E. coli strain deficient in the TCA cycle (e.g., DL323, lacking succinate (B1194679) and malate (B86768) dehydrogenases).[8][9]
-
Grow the cells in a minimal medium where a ¹³C-labeled carbon source is the primary carbon source (e.g., [2-¹³C]glycerol or [1,3-¹³C]glycerol).[8][9]
-
-
Extraction of Nucleic Acids: After sufficient cell growth, harvest the cells and extract the total nucleic acids.
-
Hydrolysis to NMPs: Hydrolyze the nucleic acids to nucleoside 5'-monophosphates (NMPs) using nuclease P1.
-
Purification of NMPs: Separate and purify the individual NMPs (AMP, GMP, CMP, UMP) using anion-exchange chromatography.
-
Conversion to NTPs: Enzymatically convert the purified NMPs to nucleoside 5'-triphosphates (NTPs).
-
In Vitro Transcription: Use the labeled NTPs in an in vitro transcription reaction with a DNA template and T7 RNA polymerase to synthesize the desired RNA sequence.
-
Purification of RNA: Purify the resulting labeled RNA using denaturing PAGE.
Visualizations
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 8. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of 13C Labeled Phosphoramidites
Welcome to the technical support center for optimizing the coupling efficiency of 13C labeled phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Does the 13C isotopic label on a phosphoramidite (B1245037) affect its coupling efficiency?
A1: There is no direct evidence to suggest that the presence of a 13C isotope significantly alters the chemical reactivity or coupling efficiency of a phosphoramidite under standard oligonucleotide synthesis conditions. The troubleshooting procedures for low coupling efficiency with 13C labeled variants are generally the same as for their unlabeled counterparts.[1] The foundational principles of phosphoramidite chemistry, which rely on the reactivity of the phosphorus center and the 5'-hydroxyl group, are not substantially influenced by the change in neutron number in the carbon atoms of the nucleoside.
Q2: What are the most common causes of low coupling efficiency in oligonucleotide synthesis?
A2: The most frequent reasons for decreased coupling efficiency are:
-
Presence of Moisture: Water is a primary inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite.[1][2][3] All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous.[1][2][3]
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored phosphoramidites will result in poor coupling.[1]
-
Suboptimal Activator: The choice, concentration, and freshness of the activator are crucial for efficient coupling.[1]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[1]
-
Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chain, especially for longer sequences.[1]
Q3: How can I monitor coupling efficiency during synthesis?
A3: The most common method for real-time monitoring is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step.[1] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl release at each cycle indicates efficient coupling in the preceding step. A sudden drop in the trityl signal is a clear indicator of a coupling problem.[1]
Q4: What is a typical coupling time for standard phosphoramidites?
A4: For standard, unmodified phosphoramidites, a typical coupling time is around 30 seconds. However, modified phosphoramidites, which would include 13C labeled amidites, may require longer coupling times, often in the range of 5-10 minutes.[4] It is advisable to optimize the coupling time for your specific sequence and synthesis conditions.
Q5: How does the choice of activator impact coupling efficiency?
A5: The activator plays a critical role by protonating the diisopropylamino group of the phosphoramidite, making it a good leaving group.[5] Different activators have different acidities and nucleophilicities, which affect the rate of the coupling reaction.[6][7] For sterically hindered phosphoramidites or challenging sequences, a more potent activator may be required to achieve high coupling efficiency.[]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues of low coupling efficiency.
Step 1: Initial Checks & Obvious Issues
-
Verify Reagent Freshness and Storage:
-
Inspect the Synthesizer:
-
Check for any visible leaks in the reagent lines.
-
Ensure all reagent bottles are properly pressurized.
-
Confirm that the synthesizer has been recently maintained and calibrated.
-
Step 2: On-Synthesizer Troubleshooting
If initial checks do not reveal the problem, proceed with the following steps:
-
Perform a "Dummy" Run: Initiate a synthesis with a simple, short sequence using unlabeled phosphoramidites to confirm the synthesizer is functioning correctly.
-
Monitor Trityl Signals: Closely observe the trityl release at each step. A gradual decrease may indicate a systemic issue, while a sudden drop points to a problem with a specific reagent or step.[1]
-
Extend Coupling Time: For 13C labeled or other modified phosphoramidites, increasing the coupling time can often improve efficiency.[4]
Step 3: Off-Synthesizer Analysis
If the issue persists, a more in-depth analysis of the product is necessary:
-
Mass Spectrometry (MS) Analysis: Analyze the crude, deprotected oligonucleotide using ESI-MS or MALDI-TOF MS. The presence of significant peaks corresponding to n-1, n-2, etc., deletion sequences is a direct indication of coupling failure.[1]
-
HPLC or CE Analysis: High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) can be used to assess the purity of the final product and quantify the amount of full-length oligonucleotide versus truncated sequences.[9]
Data Presentation
Table 1: Common Activators and Their Properties
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[1][6] |
Table 2: Impact of Coupling Efficiency on Final Yield of a 50-mer Oligonucleotide
| Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 99.5% | ~78% |
| 99.0% | ~60% |
| 98.5% | ~52% |
| 98.0% | ~36% |
(Data derived from the general principle that even small decreases in coupling efficiency lead to significant reductions in the final yield of longer oligonucleotides.[10])
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle
This protocol outlines the four main steps in a standard phosphoramidite synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Purpose: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain to expose the 5'-hydroxyl group for the next coupling reaction.
-
Monitoring: The cleaved DMT cation is orange and its absorbance at ~495 nm is measured to monitor coupling efficiency.[5]
-
-
Coupling:
-
Reagents: 13C labeled phosphoramidite and an activator (e.g., DCI or ETT) in anhydrous acetonitrile.
-
Purpose: Formation of a phosphite (B83602) triester bond between the activated phosphoramidite and the 5'-hydroxyl group of the oligonucleotide.
-
Conditions: A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are typically used.[4] Coupling times may need to be extended for modified phosphoramidites.[4]
-
-
Capping:
-
Reagents: Acetic anhydride (B1165640) and N-methylimidazole.
-
Purpose: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling steps and forming deletion mutants.[11]
-
-
Oxidation:
-
Reagent: Iodine solution in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
-
Purpose: Conversion of the unstable phosphite triester linkage to a more stable phosphate (B84403) triester.[5]
-
Protocol 2: Post-Synthesis Analysis by Mass Spectrometry
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
Sample Preparation: The crude oligonucleotide sample is desalted. A small aliquot is then dissolved in an appropriate solvent (e.g., nuclease-free water).
-
Mass Spectrometry Analysis: The sample is analyzed by ESI-MS or MALDI-TOF MS.
-
Data Interpretation: The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides. Confirm that the mass of the main product corresponds to the expected mass of the full-length 13C labeled oligonucleotide. The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures.[1]
Visualizations
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
Validation & Comparative
Validating 2'-Deoxycytidine-2'-13C Incorporation with Mass Spectrometry: A Comparative Guide
For researchers in drug development and the life sciences, accurately tracing and quantifying the incorporation of labeled compounds into cellular components is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of 2'-Deoxycytidine-2'-13C into DNA. We will explore the performance of this specific isotopic label against other common alternatives, supported by detailed experimental protocols and quantitative data.
Introduction to this compound and its Alternatives
This compound is a stable isotope-labeled nucleoside used to probe DNA synthesis and repair pathways. The single 13C label at the 2' position of the deoxyribose sugar provides a +1 Dalton (Da) mass shift, which can be readily detected by mass spectrometry. This allows for the differentiation of newly synthesized DNA from pre-existing DNA.
Several alternatives exist for tracing deoxycytidine incorporation, each with its own advantages and disadvantages. These include:
-
Unlabeled 2'-Deoxycytidine with a Stable Isotope-Labeled Internal Standard: A common quantitative approach where an isotopically heavy version of the analyte is spiked into the sample to correct for variations in sample processing and instrument response.
-
15N-labeled 2'-Deoxycytidine: Labeling with 15N in the cytidine (B196190) base offers an alternative mass shift for detection. Dual labeling with both 13C and 15N can provide even greater mass shifts, enhancing specificity.[][2][3]
-
Fully Labeled 2'-Deoxycytidine (e.g., 13C9, 15N3): These provide a larger mass shift, which can be beneficial for resolving labeled from unlabeled species, especially in complex samples.
-
Other Modified Deoxycytidines: Analogs like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) can be incorporated into DNA and detected via click chemistry, offering an alternative to mass spectrometry-based detection.[4]
Performance Comparison
The choice of labeling strategy depends on the specific experimental goals, the analytical instrumentation available, and the biological system under investigation. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for its high sensitivity, specificity, and quantitative accuracy in these applications.[5][6][7][8]
| Feature | This compound | Unlabeled dC + 13C9,15N3-dC IS | 4-15NH2-2'-deoxycytidine |
| Primary Application | Tracing de novo DNA synthesis | Absolute quantification of dC | Tracing nitrogen metabolism in DNA synthesis |
| Mass Shift | +1 Da | Internal Standard has +12 Da shift | +1 Da |
| Natural Abundance Interference | Minimal, but requires high resolution to distinguish from natural 13C abundance in unlabeled dC | Not applicable for quantification | Lower natural abundance of 15N (0.37%) provides a cleaner background compared to 13C (1.1%)[] |
| Quantification Principle | Relative quantification by comparing peak areas of labeled and unlabeled species | Absolute quantification using a calibration curve with the internal standard | Relative quantification by comparing peak areas of labeled and unlabeled species |
| Key Advantages | Direct measurement of incorporation. | Highly accurate and precise quantification. | Lower background noise in mass spectrometry. |
| Key Disadvantages | Potential for isotopic effects on enzyme kinetics. | Does not directly measure incorporation of an exogenously supplied labeled precursor. | Smaller mass shift may be harder to resolve in low-resolution mass spectrometers. |
| Typical Incorporation Efficiency | Dependent on cell type, culture conditions, and incubation time. | Not applicable. | Dependent on cell type, culture conditions, and incubation time. |
| Limit of Detection (LOD) | Low femtomole range with optimized LC-MS/MS methods.[9] | Low femtomole range with optimized LC-MS/MS methods. | Low femtomole range with optimized LC-MS/MS methods. |
Experimental Protocols
A crucial step in validating the incorporation of labeled nucleosides is the robust and reproducible preparation of samples for mass spectrometry analysis. This typically involves the isolation of DNA, its enzymatic hydrolysis into individual deoxynucleosides, and subsequent analysis by LC-MS/MS.
Experimental Workflow for Validating this compound Incorporation
Caption: Workflow for validating this compound incorporation.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Introduce this compound into the culture medium at a final concentration typically ranging from 1 to 10 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
-
Incubate the cells for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., one to three cell cycles).
2. DNA Isolation and Hydrolysis:
-
Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
Quantify the amount of isolated DNA using a spectrophotometer or fluorometer.
-
For enzymatic hydrolysis to deoxynucleosides, a one-step protocol is often effective.[10][11]
-
To 10 µg of DNA, add a digestion mixture containing nuclease P1, and alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 2-4 hours or until digestion is complete.
-
-
For absolute quantification experiments, a known amount of a stable isotope-labeled internal standard (e.g., [U-13C9, 15N3]-2'-deoxycytidine) is added to the DNA sample before hydrolysis.[12]
3. LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for both the unlabeled and 13C-labeled 2'-deoxycytidine.
-
Unlabeled 2'-Deoxycytidine (dC): Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1 (corresponding to the cytosine base).
-
This compound ([13C]-dC): Precursor ion (m/z) 229.1 → Product ion (m/z) 112.1.
-
-
For alternative labels, the precursor ion m/z would be adjusted accordingly (e.g., +1 for a single 15N label).
-
4. Data Analysis and Quantification:
-
Integrate the peak areas of the extracted ion chromatograms for both the labeled and unlabeled 2'-deoxycytidine.
-
Calculate the percent incorporation using the following formula: % Incorporation = [Peak Area of Labeled dC / (Peak Area of Labeled dC + Peak Area of Unlabeled dC)] * 100
-
For absolute quantification, generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Signaling Pathway and Logical Relationships
The incorporation of labeled nucleosides is intrinsically linked to the cellular pathways of DNA synthesis and salvage. The following diagram illustrates the logical flow of how this compound is utilized by the cell.
Caption: Cellular processing of this compound for DNA incorporation.
Conclusion
Validating the incorporation of this compound using mass spectrometry is a powerful and precise method for studying DNA metabolism. The choice between this and alternative labeling strategies should be guided by the specific research question. For relative quantification of new DNA synthesis, this compound is a robust tool. For absolute quantification of total 2'-deoxycytidine, the use of an unlabeled analyte with a heavy-labeled internal standard is the preferred method. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible data to advance their drug development and scientific research.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific method for the determination of genomic DNA methylation by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA digestion to deoxyribonucleoside: a simplified one-step procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Isotopes: 2'-Deoxycytidine-2'-13C vs. 15N Labeling for Advanced DNA NMR
For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to unravel the intricacies of DNA structure, dynamics, and interactions, the choice of isotopic labeling strategy is paramount. This guide provides an in-depth comparison of two powerful labeling techniques: site-specific 13C labeling at the 2'-position of deoxycytidine (2'-Deoxycytidine-2'-13C) and 15N labeling of the cytidine (B196190) base.
The strategic placement of NMR-active isotopes like 13C and 15N in DNA oligonucleotides is essential for overcoming the inherent challenges of spectral overlap and enhancing the information content of NMR experiments. While both 2'-13C and 15N labeling offer unique advantages, their optimal applications differ significantly, catering to distinct research questions. This comparison will delve into the performance of each method, supported by experimental data and detailed protocols, to guide researchers in selecting the most appropriate tool for their specific needs.
At a Glance: Key Differences and Applications
| Feature | This compound Labeling | 15N Labeling of Cytidine |
| Primary Application | Probing sugar pucker, conformation, and dynamics of the DNA backbone. | Investigating base pairing, DNA-ligand, and DNA-protein interactions in the major/minor grooves. |
| NMR Experiments | 1H-13C HSQC, 13C Relaxation (T1, T2, NOE), Relaxation Dispersion. | 1H-15N HSQC, Chemical Shift Perturbation (CSP) Mapping. |
| Information Gained | Sugar pucker equilibrium (C2'-endo vs. C3'-endo), backbone flexibility, dynamics on ps-ns and µs-ms timescales. | Hydrogen bonding, base-pair stability, mapping of binding interfaces, kinetics and thermodynamics of interactions. |
| Sensitivity | Generally lower due to the lower gyromagnetic ratio of 13C compared to 1H. | Higher sensitivity in 1H-detected experiments due to the larger gyromagnetic ratio of 1H directly attached to 15N. |
| Resolution | Good, with the C2' chemical shift being sensitive to conformational changes. | Excellent for resolving individual amino groups, providing a "fingerprint" of base-level interactions. |
Probing the Sugar Backbone: The Power of this compound Labeling
Site-specific labeling of the C2' position of the deoxyribose sugar with 13C provides a direct window into the conformational dynamics of the DNA backbone. The sugar pucker, which describes the conformation of the five-membered deoxyribose ring, is a critical determinant of DNA topology (A-form vs. B-form) and flexibility.
The chemical shift of the C2' carbon is particularly sensitive to the sugar pucker equilibrium between the C2'-endo (B-form DNA) and C3'-endo (A-form DNA) conformations. By employing 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments, researchers can resolve the signals from the labeled C2' position and glean information about the predominant sugar conformation.
Furthermore, 13C relaxation experiments, such as T1, T2, and Nuclear Overhauser Effect (NOE) measurements, on 2'-13C labeled DNA can provide quantitative insights into the amplitude and timescale of backbone motions. For instance, studies have shown that the NT1 values for C-2' are significantly larger than for other carbons in the deoxyribose ring, which is interpreted as evidence for rapid puckering motion at this position[1][2]. For studying slower, micro- to millisecond timescale dynamics, such as those associated with conformational exchange, 13C relaxation dispersion NMR experiments are invaluable.
Mapping Interactions in the Grooves: The Utility of 15N Labeling
Labeling the exocyclic amino group of deoxycytidine with 15N provides a sensitive probe for investigating interactions that occur in the major and minor grooves of DNA. The amino protons of cytidine are often directly involved in hydrogen bonding with ligands, proteins, or other nucleic acids.
The 1H-15N HSQC experiment is the workhorse for studying 15N-labeled DNA. It provides a "fingerprint" spectrum with a single peak for each labeled amino group. Changes in the chemical environment of these groups upon binding of a ligand or protein result in chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum. By mapping these CSPs onto the DNA sequence, researchers can precisely identify the binding interface[3][4][5].
The magnitude of the CSPs can also be used to determine the binding affinity (Kd) of the interaction. Furthermore, by monitoring the line broadening of the signals, information about the kinetics of binding can be obtained. This makes 15N labeling an indispensable tool for drug development and for studying the molecular basis of DNA recognition by proteins.
Experimental Protocols
Synthesis of Labeled Phosphoramidites
The synthesis of both 2'-13C-deoxycytidine and 15N-deoxycytidine phosphoramidites for incorporation into oligonucleotides via automated solid-phase synthesis is a multi-step process. While detailed synthetic procedures are beyond the scope of this guide, the general approach involves the synthesis of the labeled nucleoside followed by protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group.
General Scheme for Phosphoramidite Synthesis:
-
Synthesis of the labeled nucleoside: This is the most challenging step and involves introducing the 13C or 15N isotope at the desired position.
-
5'-O-DMT protection: The 5'-hydroxyl group is protected with a DMT group to allow for selective reaction at the 3'-position during oligonucleotide synthesis.
-
3'-O-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite building block.
NMR Spectroscopy
1H-13C HSQC for 2'-13C Labeled DNA:
-
Sample Preparation: Dissolve the labeled DNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 99.9% D2O.
-
Spectrometer: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Pulse Sequence: A standard sensitivity-enhanced 1H-13C HSQC pulse sequence is used.
-
Acquisition Parameters:
-
Typical spectral widths are ~10 ppm in the 1H dimension and ~20 ppm in the 13C dimension, centered around the expected chemical shifts of the H2' and C2' resonances.
-
The number of scans and increments should be optimized to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The data is processed using standard software packages to obtain the 2D spectrum.
1H-15N HSQC for 15N Labeled DNA:
-
Sample Preparation: Dissolve the labeled DNA oligonucleotide in an appropriate buffer in 90% H2O/10% D2O to observe the exchangeable amino protons.
-
Spectrometer: Similar to 13C experiments, a high-field spectrometer with a cryoprobe is advantageous.
-
Pulse Sequence: A sensitivity-enhanced 1H-15N HSQC with water suppression (e.g., using WATERGATE or flip-back pulses) is employed.
-
Acquisition Parameters:
-
Spectral widths are typically ~15 ppm in the 1H dimension and ~30 ppm in the 15N dimension, centered on the amino proton and nitrogen resonances.
-
-
Titration Experiments: For interaction studies, a series of 1H-15N HSQC spectra are recorded on the 15N-labeled DNA in the presence of increasing concentrations of the unlabeled binding partner.
Conclusion: Making the Right Choice
The decision to use this compound or 15N labeling for DNA NMR studies hinges on the specific biological question being addressed.
-
For elucidating the conformational dynamics of the DNA backbone, sugar pucker equilibria, and the effects of modifications on DNA structure, 2'-13C labeling is the superior choice. It provides a direct and sensitive probe of the deoxyribose ring, offering insights that are not readily accessible with other labeling strategies.
-
For mapping the binding interfaces of DNA with proteins, drugs, or other small molecules, and for quantifying the thermodynamics and kinetics of these interactions, 15N labeling of the cytidine base is the preferred method. The amino group provides a well-resolved and sensitive reporter of changes in the DNA grooves.
In many complex biological systems, a combination of both labeling strategies can provide a more complete picture of DNA structure, dynamics, and function. By carefully considering the strengths and limitations of each approach, researchers can maximize the information content of their NMR experiments and gain deeper insights into the fascinating world of DNA.
References
- 1. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: 2'-Deoxycytidine-2'-13C vs. Uniformly 13C Labeled Cytidine
In the landscape of modern biomedical research, stable isotope labeling is an indispensable tool for elucidating complex biological processes. Among the array of labeled compounds, 13C-enriched nucleosides are pivotal for tracking nucleic acid metabolism, probing DNA and RNA structure, and quantifying metabolic flux. This guide provides an objective comparison between site-specifically labeled 2'-Deoxycytidine-2'-13C and uniformly 13C labeled cytidine (B196190), offering researchers the detailed insights necessary to select the optimal tool for their experimental needs.
Introduction to the Labeled Analogs
At the heart of this comparison are two distinct labeling strategies for cytidine, a fundamental component of nucleic acids.
This compound is a deoxyribonucleoside where the carbon atom at the 2' position of the deoxyribose sugar is replaced with a 13C isotope. This specific labeling provides a powerful probe for investigating the structure and dynamics of DNA, as the 2'-position is a key determinant of sugar pucker and local conformation.
Uniformly 13C Labeled Cytidine , in contrast, is a ribonucleoside where all nine carbon atoms in both the ribose sugar and the cytosine base are 13C isotopes. This comprehensive labeling makes it an ideal tracer for metabolic studies, allowing researchers to follow the fate of the entire cytidine molecule as it is incorporated into various metabolic pathways.
Key Applications and Experimental Considerations
The choice between these two labeled nucleosides is dictated by the specific research question.
This compound is predominantly used in Nuclear Magnetic Resonance (NMR) spectroscopy for high-resolution structural studies of DNA and its complexes with proteins or drugs. The single 13C label at a strategic position simplifies the NMR spectrum, avoiding the complex 13C-13C scalar couplings that arise from uniform labeling.[1] This results in enhanced signal-to-noise ratios and improved resolution, facilitating the determination of precise structural constraints.
Uniformly 13C Labeled Cytidine is the tracer of choice for Metabolic Flux Analysis (MFA) and other metabolic tracing studies using mass spectrometry or NMR. By providing a globally labeled precursor, researchers can track the incorporation of cytidine into RNA and other downstream metabolites, thereby quantifying the rates of various metabolic pathways. The predictable mass shift of +9 Da upon full incorporation provides a clear signature in mass spectrometry-based analyses.
Quantitative Data Comparison
The distinct labeling patterns of these two compounds result in predictably different analytical signatures. The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses.
Table 1: Comparative 13C NMR Chemical Shift Data
| Carbon Position | Unlabeled 2'-Deoxycytidine (ppm) | Expected this compound (ppm) | Expected Uniformly 13C Labeled Cytidine (ppm) |
| Cytosine Base | |||
| C2 | ~157 | ~157 | ~157 (with 13C-13C coupling) |
| C4 | ~166 | ~166 | ~166 (with 13C-13C coupling) |
| C5 | ~97 | ~97 | ~97 (with 13C-13C coupling) |
| C6 | ~142 | ~142 | ~142 (with 13C-13C coupling) |
| Sugar Moiety | |||
| C1' | ~87 | ~87 | ~90 (ribose, with 13C-13C coupling) |
| C2' | ~39 | ~39 (Enhanced Signal) | ~75 (ribose, with 13C-13C coupling) |
| C3' | ~71 | ~71 | ~70 (ribose, with 13C-13C coupling) |
| C4' | ~87 | ~87 | ~85 (ribose, with 13C-13C coupling) |
| C5' | ~62 | ~62 | ~62 (ribose, with 13C-13C coupling) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The key distinction for this compound is the significantly enhanced signal intensity at the C2' position. For uniformly labeled cytidine, all signals will be present, but spectra will be more complex due to 13C-13C scalar coupling.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) | Key Fragmentation Observations |
| 2'-Deoxycytidine | C₉H₁₃N₃O₄ | 227.0906 | N/A | Loss of the deoxyribose moiety is a characteristic fragmentation pathway. |
| This compound | C₈¹³CH₁₃N₃O₄ | 228.0939 | +1 | The fragment containing the C2' position will show a +1 Da shift. |
| Uniformly 13C Labeled Cytidine | ¹³C₉H₁₃N₃O₅ | 252.1208 | +9 | All fragments will contain 13C, resulting in a predictable mass shift for each fragment compared to its unlabeled counterpart. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are representative protocols for NMR spectroscopy and LC-MS/MS analysis.
Protocol 1: NMR Spectroscopy of 13C-Labeled Nucleosides
-
Sample Preparation :
-
Dissolve 1-5 mg of the labeled nucleoside in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., DSS for D₂O) for chemical shift referencing.
-
-
NMR Data Acquisition :
-
Acquire a 1D ¹H NMR spectrum to confirm sample integrity.
-
For this compound, acquire a 1D ¹³C NMR spectrum. A significantly enhanced signal should be observed around 39 ppm.
-
For uniformly 13C labeled cytidine, 2D NMR experiments such as ¹³C-¹³C COSY or HSQC will be necessary to resolve the complex, coupled spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower gyromagnetic ratio of the 13C nucleus.
-
-
Data Processing and Analysis :
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
For this compound, the enhanced C2' peak can be used in relaxation dispersion experiments or for assigning NOEs in structural studies.
-
For uniformly 13C labeled cytidine, the full set of correlated signals can be used to trace metabolic pathways.
-
Protocol 2: LC-MS/MS Analysis for Metabolic Tracing
-
Cell Culture and Labeling :
-
Culture cells in a medium containing either this compound or uniformly 13C labeled cytidine at a known concentration.
-
Include a control group of cells grown in a medium with unlabeled cytidine.
-
Harvest cells at various time points to monitor the incorporation of the labeled nucleoside.
-
-
Metabolite Extraction :
-
Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis :
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the labeled and unlabeled nucleosides and their metabolites. Monitor for the specific mass transitions corresponding to the expected mass shifts.
-
-
Data Analysis :
-
Integrate the peak areas for the labeled and unlabeled forms of each metabolite.
-
Calculate the fractional or percentage of labeling to determine the extent of incorporation.
-
Use specialized software for metabolic flux analysis to model the flow of the 13C label through the metabolic network.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a metabolic tracing experiment using a labeled nucleoside.
Caption: A generalized workflow for metabolic tracing experiments using 13C labeled nucleosides.
Signaling Pathway Example
Labeled nucleosides can be used to trace the nucleotide salvage pathway. The diagram below illustrates the incorporation of cytidine into cellular metabolism.
Caption: The nucleotide salvage pathway illustrating the incorporation of uniformly 13C labeled cytidine into RNA.
Conclusion
Both this compound and uniformly 13C labeled cytidine are powerful research tools, each with a distinct set of applications. For researchers focused on the high-resolution structural analysis of DNA by NMR, the site-specific labeling of this compound offers unparalleled advantages in spectral simplification and resolution. Conversely, for those investigating the dynamics of nucleotide metabolism and metabolic flux, the global labeling of uniformly 13C labeled cytidine provides a comprehensive tracer to map the intricate network of cellular pathways. A thorough understanding of their respective strengths and the appropriate experimental design is paramount to leveraging these valuable reagents for groundbreaking scientific discovery.
References
A Researcher's Guide to Quantifying 2'-Deoxycytidine-2'-13C Enrichment in DNA
For researchers, scientists, and drug development professionals, accurately quantifying the enrichment of stable isotopes like 13C in DNA is crucial for understanding cellular metabolism, tracking the efficacy of therapeutic agents, and elucidating mechanisms of drug action. This guide provides a comparative overview of the primary analytical techniques used for determining the enrichment level of 2'-Deoxycytidine-2'-13C in DNA, supported by experimental data and detailed protocols.
The incorporation of 13C-labeled nucleosides, such as this compound, into the DNA of proliferating cells serves as a powerful tool in metabolic flux analysis and for probing DNA replication and repair. The choice of analytical methodology is critical and depends on the specific research question, required sensitivity, and the desired level of structural information. The most prominent techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, sample preparation complexity, and the type of information it can provide.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Preparation | Enzymatic hydrolysis of DNA to nucleosides or nucleobases. | Enzymatic hydrolysis of DNA to nucleosides followed by chemical derivatization (e.g., trimethylsilylation). | DNA purification; may require synthesis of specifically labeled oligonucleotides for detailed structural studies. |
| Sensitivity | High (nanogram to picogram range). Can detect low levels of enrichment (e.g., 1.5 atom% 13C above natural abundance with 1 ng loadings)[1][2]. | High (picogram range). | Lower sensitivity, typically requiring microgram to milligram quantities of sample. |
| Precision & Accuracy | High precision and accuracy with the use of stable isotope-labeled internal standards[3]. Inter- and intra-assay variation can be less than 2.5%[3]. | Good precision and accuracy. | High precision for determining the position of the label; quantitative accuracy for enrichment can be lower than MS methods. |
| Throughput | High-throughput capabilities with modern UHPLC systems (run times of 2-5 minutes per sample)[1][2]. | Moderate throughput, as derivatization adds an extra step. | Low throughput, as NMR experiments can be time-consuming. |
| Information Provided | Precise quantification of isotopic enrichment (M+1, M+2, etc.). Can distinguish between different isotopologues[1][2]. | Provides information on mass isotopomer distributions, which is valuable for metabolic flux analysis[4][5]. | Provides detailed structural information, including the specific position of the 13C label within the molecule[6][7][8]. |
| Key Advantage | High sensitivity and throughput, making it ideal for large-scale studies. | Excellent for detailed metabolic flux analysis by resolving positional isotopomers[4][5]. | Unambiguous identification of the labeling position without the need for fragmentation. |
| Key Disadvantage | Does not directly provide positional information of the label within the molecule. | Requires a derivatization step which can introduce variability. | Lower sensitivity and throughput compared to MS-based methods. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is highly sensitive for quantifying 13C enrichment in nucleic acids[1][2].
1. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Enzymatically digest 1-2 µg of DNA to individual nucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Alternatively, for analysis of nucleobases, hydrolyze the DNA using an acid (e.g., formic acid) at an elevated temperature.
2. UHPLC Separation:
-
Use a C18 or a phenyl-based reversed-phase column for separation of the nucleosides or nucleobases.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) bicarbonate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol)[9][10].
3. MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the different isotopologues of 2'-deoxycytidine (B1670253). The precursor ion for the unlabeled 2'-deoxycytidine (M+0) and the 13C-labeled 2'-deoxycytidine (M+1) are selected in the first quadrupole, fragmented in the collision cell, and the specific product ions are detected in the third quadrupole[1][2].
-
The ratio of the peak areas of the M+1 and M+0 ions is used to calculate the percent enrichment.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for elucidating positional isotopomers in metabolic flux analysis[4][5].
1. DNA Extraction and Hydrolysis:
-
Follow the same procedure as for LC-MS/MS to extract and hydrolyze DNA to its constituent nucleosides.
2. Derivatization:
-
Evaporate the hydrolyzed DNA sample to dryness.
-
Derivatize the nucleosides to make them volatile for GC analysis. A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
3. GC Separation:
-
Separate the derivatized nucleosides on a capillary GC column (e.g., a DB-5ms column).
-
Use a temperature gradient to achieve optimal separation.
4. MS Detection:
-
Operate the mass spectrometer in either Electron Ionization (EI) or Chemical Ionization (CI) mode. CI can sometimes provide better quantification of saccharide labeling[11].
-
Analyze the fragmentation patterns to identify and quantify the mass isotopomer distribution of the 2'-deoxycytidine derivative[4][5].
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise location of the 13C label[6][7][8].
1. Sample Preparation:
-
For detailed structural analysis, it may be necessary to synthesize DNA oligonucleotides with site-specific 13C labels[6].
-
For bulk enrichment analysis, purify a sufficient quantity of genomic DNA (in the milligram range).
2. NMR Data Acquisition:
-
Dissolve the DNA sample in a suitable NMR buffer (e.g., a phosphate (B84403) buffer in D2O).
-
Acquire 13C NMR spectra on a high-field NMR spectrometer.
-
1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to identify the signals from the 13C-labeled positions.
3. Data Analysis:
-
Integrate the signals in the 13C spectrum to determine the relative abundance of the 13C isotope at a specific position.
-
The chemical shift of the 13C signal provides definitive information about the location of the label.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]
- 9. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2'-Deoxycytidine-2'-13C and Other Modified Nucleosides for Researchers
For researchers, scientists, and drug development professionals, the selection of modified nucleosides is a critical decision that impacts experimental outcomes, from structural studies of nucleic acids to the development of novel therapeutics. This guide provides an objective comparison of 2'-Deoxycytidine-2'-13C with other commonly used modified nucleosides, supported by experimental data and detailed protocols.
This comparison focuses on key performance indicators for modified nucleosides: enzymatic incorporation efficiency, the impact on the thermal stability of DNA and RNA duplexes, and their utility in nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies.
Performance Comparison of Modified Nucleosides
The choice of a modified nucleoside is often dictated by the specific application. Isotopic labeling with 13C, such as in this compound, is primarily employed for NMR-based structural and dynamic studies. Other modifications, like 2'-O-methylation and 2'-fluorination, are utilized to enhance nuclease resistance and thermal stability, which is crucial for therapeutic applications like antisense oligonucleotides and siRNAs.
| Modified Nucleoside | Primary Application | Enzymatic Incorporation Efficiency | Effect on Duplex Tm (°C per modification) | Key Advantages | Potential Limitations |
| This compound | NMR Spectroscopy | Generally well-tolerated by DNA polymerases, but kinetic data is limited. | Minimal to no significant change expected. | Provides a specific probe for NMR without significantly perturbing the native structure. | Not intended to enhance stability or nuclease resistance. Synthesis can be complex and costly. |
| 2'-O-Methylcytidine | Therapeutics, Nuclease Resistance | Can be incorporated by some DNA and RNA polymerases, but often with reduced efficiency compared to natural nucleosides.[1] | Increases Tm by ~1.5 °C per modification.[2] | Enhances nuclease resistance and thermal stability.[3][4] | Can alter the sugar pucker conformation, potentially affecting molecular recognition. |
| 2'-Fluoro-2'-deoxycytidine | Therapeutics, Nuclease Resistance | Variable, but can be a substrate for some polymerases. | Increases Tm by ~2.0 °C per modification.[2] | Significantly enhances thermal stability and nuclease resistance. | Can alter sugar conformation and may affect protein-nucleic acid interactions. |
| 5-Methyl-2'-deoxycytidine | Epigenetics Research, Duplex Stabilization | Generally well-incorporated by DNA polymerases. | Increases Tm by ~1.0 °C per modification.[5] | Mimics a natural epigenetic modification and enhances thermal stability. | The effect is less pronounced compared to 2'-modifications. |
Experimental Data and Protocols
Enzymatic Incorporation of Modified Nucleosides
The ability of a DNA polymerase to incorporate a modified nucleoside triphosphate is a critical factor in many molecular biology applications. The efficiency of this process is often compared to the incorporation of the natural counterpart.
Experimental Workflow for Comparing Polymerase Incorporation Efficiency:
Figure 1: Workflow for assessing polymerase incorporation.
Protocol: Single-Nucleotide Incorporation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a 5'-radiolabeled primer annealed to a DNA template, a thermostable DNA polymerase, and a mixture of three natural dNTPs, with the fourth dNTP being the modified analog to be tested (e.g., this compound-5'-triphosphate).
-
Reaction Initiation and Termination: Initiate the reaction by adding the DNA polymerase. Aliquots are taken at various time points and the reaction is quenched by adding a stop solution (e.g., EDTA in formamide).
-
Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Data Analysis: The gel is exposed to a phosphor screen and the bands corresponding to the unextended primer and the full-length product are quantified. The percentage of primer extension is plotted against time to determine the initial rate of incorporation. The relative efficiency is calculated by comparing the rate of incorporation of the modified nucleotide to that of the natural nucleotide.
Thermal Stability of Modified Duplexes
The melting temperature (Tm) of a DNA or RNA duplex is a key indicator of its thermal stability. Modifications to the nucleosides can significantly alter the Tm.
Experimental Protocol: UV Thermal Denaturation Assay
-
Sample Preparation: Prepare solutions of the oligonucleotide duplexes (one containing the modified nucleoside and a control with the natural nucleoside) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute).
-
Data Analysis: The Tm is determined from the first derivative of the melting curve, which shows the temperature at which the rate of change in absorbance is maximal. The change in Tm (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from that of the modified duplex.
Application in NMR Spectroscopy
Isotopic labeling is a powerful tool in NMR spectroscopy for elucidating the structure and dynamics of biomolecules. This compound provides a specific probe at the sugar moiety, which can be invaluable for resolving spectral overlap and for studying sugar pucker dynamics.
Signaling Pathway for Structural Determination by NMR:
Figure 2: NMR structure determination workflow.
Experimental Protocol: Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Sample Preparation: Dissolve the 13C-labeled oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 10% D₂O, pH 6.5).
-
NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe. The pulse sequence for a ¹H-¹³C HSQC experiment is selected.
-
Data Acquisition: Acquire the 2D HSQC spectrum, which correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei.
-
Data Processing and Analysis: The acquired data is processed using software such as TopSpin or NMRPipe. The resulting spectrum will show a peak for each ¹H-¹³C pair, allowing for the specific assignment of the 2'-carbon and its attached proton. This information is crucial for determining the conformation of the deoxyribose ring.
Conclusion
The choice between this compound and other modified nucleosides is fundamentally tied to the research objective. For investigations into the intricate structural and dynamic properties of nucleic acids using NMR spectroscopy, this compound is an invaluable tool, offering a minimally perturbative probe. In contrast, for therapeutic applications where stability and nuclease resistance are paramount, 2'-O-methyl and 2'-fluoro modifications are superior choices, despite their potential to alter the natural conformation of the nucleic acid. The quantitative data and protocols provided in this guide are intended to assist researchers in making informed decisions for their specific experimental needs.
References
A Researcher's Guide to Mass Spectrometry for 13C Labeled DNA Fragment Analysis
For researchers, scientists, and drug development professionals venturing into the analysis of 13C labeled DNA fragments, selecting the optimal mass spectrometry (MS) platform is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of leading mass spectrometry technologies, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.
The incorporation of stable isotopes, such as carbon-13 (13C), into DNA is a powerful technique for tracing metabolic pathways, quantifying DNA adducts, and elucidating mechanisms of drug action. Mass spectrometry, with its high sensitivity and specificity, stands as the gold standard for the analysis of these labeled fragments. This guide will delve into the performance of the most commonly employed mass spectrometry platforms: Triple Quadrupole (TQ) Mass Spectrometry, High-Resolution Mass Spectrometry (HRMS) with Orbitrap analyzers, and Time-of-Flight (TOF) Mass Spectrometry.
Comparative Analysis of Mass Spectrometry Platforms
The choice of a mass spectrometer for the analysis of 13C labeled DNA fragments hinges on the specific requirements of the study, such as the need for high sensitivity for low-abundance species, high resolution to differentiate isobaric interferences, or a wide dynamic range for quantitative accuracy.
| Feature | Triple Quadrupole (TQ) MS | Orbitrap HRMS | Time-of-Flight (TOF) MS |
| Principle | Sequential mass filtering and fragmentation | Ion trapping and Fourier transform of image current | Measurement of ion flight time |
| Primary Strength | Targeted quantification, high sensitivity (MRM mode) | High resolution, high mass accuracy, untargeted analysis | Fast acquisition speed, good resolution |
| Limit of Detection (LOD) | Low femtomole to attomole range[1] | Low femtomole range[2] | Picomole to femtomole range |
| Limit of Quantification (LOQ) | Femtomole range | Femtomole to picomole range | Picomole range |
| Dynamic Range | 4-5 orders of magnitude | Up to 5 orders of magnitude[3] | 3-4 orders of magnitude |
| Mass Accuracy | ~0.1 Da | < 5 ppm[4] | < 10 ppm |
| Typical Applications | DNA adduct quantification, stable isotope dilution analysis | Stable Isotope Probing (SIP), metabolomics, adductomics | Screening, qualitative analysis |
Performance Insights
Triple Quadrupole (TQ) Mass Spectrometry is the workhorse for targeted quantitative analysis. Its exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode makes it ideal for detecting and quantifying specific 13C-labeled DNA adducts, even at very low concentrations.[1] The ability to perform stable isotope dilution assays with high precision is a key advantage of TQ-MS.
Orbitrap High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolution. This is particularly advantageous in complex biological matrices where it can distinguish 13C-labeled analytes from isobaric interferences. Orbitrap instruments are well-suited for untargeted approaches like DNA Stable Isotope Probing (SIP), where the goal is to identify and quantify 13C incorporation across a wide range of DNA fragments.[2] The high resolving power of the Orbitrap also allows for the accurate determination of isotopic fine structure, providing unambiguous confirmation of 13C incorporation.
Time-of-Flight (TOF) Mass Spectrometry provides a good balance of speed, resolution, and sensitivity. While not as sensitive as TQ-MS for targeted analysis or as high-resolution as Orbitrap, its fast acquisition speed makes it suitable for coupling with fast chromatography techniques. TOF instruments are often used in hybrid configurations (e.g., Q-TOF) to combine the quantitative capabilities of a quadrupole with the high mass accuracy of a TOF analyzer.
Experimental Protocols
A successful mass spectrometry analysis of 13C labeled DNA fragments relies on a robust and reproducible experimental workflow. The following protocols provide a general framework that can be adapted to specific research questions.
DNA Hydrolysis: The First Critical Step
Complete and reproducible hydrolysis of DNA into its constituent nucleosides or nucleobases is paramount for accurate quantification. Two primary methods are employed:
-
Enzymatic Hydrolysis: This method utilizes a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase, to digest the DNA into individual deoxynucleosides. It is a gentle method that preserves the integrity of the nucleosides.
-
Acidic Hydrolysis: Formic acid is commonly used to cleave the glycosidic bonds, releasing the nucleobases. This method is simpler and faster than enzymatic hydrolysis but can lead to the degradation of certain nucleobases if not carefully controlled.[5][6]
Comparison of DNA Hydrolysis Methods
| Method | Advantages | Disadvantages |
| Enzymatic Hydrolysis | Gentle, preserves nucleoside structure | Can be time-consuming, enzyme activity can be inhibited |
| Acidic Hydrolysis | Fast, simple | Can cause degradation of some nucleobases |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the analysis of 13C-labeled deoxynucleosides by LC-MS/MS.
1. Sample Preparation (Enzymatic Hydrolysis):
- To 10 µg of 13C-labeled DNA, add a buffer containing 20 mM Tris-HCl, 100 mM NaCl, and 20 mM MgCl2.
- Add a cocktail of DNase I (2 units), nuclease P1 (10 units), and alkaline phosphatase (20 units).
- Incubate the mixture at 37°C for 6-12 hours.
- Centrifuge the sample to pellet any undigested material.
- Transfer the supernatant containing the deoxynucleosides for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used for the separation of deoxynucleosides.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 0% to 40% B over 15 minutes is typically used to elute the deoxynucleosides.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: For TQ-MS, use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both the 12C and 13C isotopologues of the target deoxynucleosides. For Orbitrap or TOF-MS, acquire full scan data to detect all ions and their isotopic patterns.
- Data Analysis: Quantify the 13C incorporation by calculating the ratio of the peak areas of the 13C-labeled isotopologues to the unlabeled (12C) counterparts.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language provide a visual representation of the key workflows.
Caption: A generalized workflow for the mass spectrometry analysis of 13C labeled DNA fragments.
Caption: A decision tree for selecting a mass spectrometry platform based on experimental goals.
Conclusion
The selection of a mass spectrometry platform for the analysis of 13C labeled DNA fragments is a critical step that requires careful consideration of the specific research objectives. For highly sensitive and targeted quantification of known DNA adducts, a Triple Quadrupole mass spectrometer is the instrument of choice. For untargeted studies requiring high resolution and mass accuracy to analyze complex mixtures, such as in DNA-SIP experiments, an Orbitrap-based HRMS system is superior. TOF-based instruments offer a versatile option for rapid screening and qualitative analyses. By understanding the strengths and limitations of each platform and implementing robust experimental protocols, researchers can confidently generate high-quality, reproducible data to advance their scientific discoveries.
References
- 1. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
- 2. Exploring the limits of robust detection of incorporation of 13C by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Dynamic range of mass accuracy in LTQ Orbitrap hybrid mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2'-Deoxycytidine-2'-13C
For researchers, scientists, and professionals in drug development, ensuring the purity of isotopically labeled compounds is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2'-Deoxycytidine-2'-13C, a crucial component in various biomedical research applications. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of the purity assessment process.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized this compound is typically evaluated against its unlabeled counterpart and potential synthetic precursors, such as 2'-Deoxyuridine. A multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a comprehensive purity profile.
| Analytical Technique | Parameter | Synthesized this compound | Unlabeled 2'-Deoxycytidine (Standard) | 2'-Deoxyuridine (Precursor Impurity) |
| HPLC-UV | Chemical Purity (%) | > 98%[1] | ≥ 99% | > 99% |
| Retention Time (min) | ~5.8 | ~5.8 | ~5.2 | |
| LC-MS | [M+H]⁺ (m/z) | 229.1 | 228.1 | 229.1 |
| NMR | Isotopic Purity (%) | > 99% (¹³C)[1] | Not Applicable | Not Applicable |
| ¹³C Chemical Shift (ppm) | ~86 (C2') | ~86 (C2') | ~85 (C2') |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below to ensure accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is adapted from established procedures for the separation of nucleosides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Luna® C18(2), 5 µm, 4.6 x 250 mm, or equivalent.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 20 25 20 30 0 | 35 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
This protocol is designed for the sensitive detection and identification of this compound and its potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the same HPLC parameters as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Nitrogen at 600 L/hr.
-
Scan Range: m/z 100-400.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic and Chemical Purity
qNMR is a primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).[3]
-
Acquisition Time (aq): ≥ 3 seconds.[3]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the carbon signals.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectra and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons/carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Detailed workflow for quantitative NMR (qNMR) analysis.
Conclusion
A combination of HPLC-UV, LC-MS, and qNMR provides a robust framework for the comprehensive purity assessment of synthesized this compound. By comparing the synthesized product against an unlabeled standard and potential precursors, researchers can confidently ascertain the chemical and isotopic purity, ensuring the integrity of their subsequent studies. The detailed protocols and workflows presented in this guide offer a standardized approach to this critical quality control process.
References
A Comparative Analysis of 13C vs. 2H Labeling in Nucleic Acid Studies
An essential guide for researchers, scientists, and drug development professionals navigating the complexities of isotopic labeling in nucleic acid analysis.
Stable isotope labeling has become an indispensable tool in the study of nucleic acid structure, dynamics, and interactions. The strategic incorporation of isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (²H) enables researchers to overcome inherent challenges in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of ¹³C and ²H labeling, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate labeling strategy for specific research goals.
At a Glance: ¹³C vs. ²H Labeling
| Feature | ¹³C Labeling | ²H (Deuterium) Labeling |
| Primary Application | - NMR: Resonance assignment, structural studies- MS: Quantitative analysis (e.g., SILAC, SIL-CARD) | - NMR: Simplification of spectra, studies of large RNAs, relaxation studies |
| Key Advantage | - Provides direct information on the carbon backbone- Enables quantitative mass spectrometry | - Reduces spectral crowding and line broadening in NMR- Increases relaxation times (T₁ and T₂) |
| Primary Technique | NMR Spectroscopy, Mass Spectrometry | NMR Spectroscopy |
| Typical Incorporation | Uniform or site-specific | Uniform or selective |
| Cost Consideration | Generally high for uniformly labeled precursors | Can be more cost-effective for uniform labeling using D₂O |
Performance Comparison in Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, both ¹³C and ²H labeling offer distinct advantages that address the challenges of signal overlap and line broadening, particularly in larger nucleic acid molecules.[1][2]
| Parameter | ¹³C Labeling | ²H Labeling | Supporting Data |
| Spectral Resolution | Introduction of ¹³C nuclei provides a larger chemical shift dispersion (~20-fold greater than ¹H), aiding in resolving overlapping proton signals.[3] | Significantly reduces the number of proton signals and simplifies complex spectra by replacing protons with deuterium.[4] | Deuteration can lead to a dramatic improvement in both sensitivity and resolution of triple-resonance NMR spectra.[4] |
| Line Width | ¹³C-¹³C scalar couplings in uniformly labeled samples can contribute to line broadening.[5] | Reduces dipole-dipole interactions, leading to narrower line widths and improved spectral resolution.[4] | The TROSY (Transverse Relaxation-Optimized Spectroscopy) effect in deuterated samples can reduce the ¹³C linewidth by a factor of >2.[6] |
| Relaxation Times | Can be influenced by attached protons and other ¹³C nuclei. | Increases both T₁ and T₂ relaxation times, which is beneficial for studying larger molecules. | Nonselective T₁ and T₂ relaxation rates in deuterated RNA can be approximately twice as long as in unlabeled RNA. |
| Structural Information | Crucial for sequential resonance assignment of the carbon backbone, a prerequisite for structure determination.[2] | Simplifies NOESY spectra, facilitating the assignment of through-space proton-proton distances. | The use of non-uniform deuterium labeling (the 'NMR-window' concept) allows for unambiguous assignment of non-exchangeable aromatic and sugar protons.[7] |
Mass Spectrometry (MS)
In mass spectrometry, ¹³C labeling is the cornerstone of quantitative analyses, allowing for the differentiation and relative or absolute quantification of nucleic acids from different samples. ²H labeling is less commonly used for quantification in MS due to potential chromatographic shifts and exchange with solvent protons, but it can be used in specific applications.
| Parameter | ¹³C Labeling | ²H Labeling | Supporting Data |
| Quantification Accuracy | Enables highly accurate relative and absolute quantification through methods like Isotope Dilution Mass Spectrometry. The mass shift is distinct and stable. | Can be used for quantification, but potential for isotopic effects on chromatography and back-exchange of deuterium with protons can introduce variability. | ¹³C-based methods provide a linear response over several orders of magnitude with a relative standard deviation of around 5.3% in replicate experiments.[8] |
| Sensitivity | ¹³C labeling allows for the detection of labeled species with high sensitivity, down to the nanogram level.[9] | The mass shift is smaller per atom compared to ¹³C, which can sometimes make it more challenging to resolve from the unlabeled species in complex spectra. | A sensitive UHPLC-MS/MS method can detect ¹³C enrichment as low as 1.5 atom% above natural abundance from 1-ng loadings.[9] |
| Metabolic Flux Analysis | The primary choice for tracing the flow of carbon through metabolic pathways to understand nucleic acid synthesis and turnover.[10] | Can be used to trace metabolic pathways, but the interpretation can be more complex due to multiple potential sites of incorporation and exchange. | ¹³C metabolic flux analysis is a key activity in biotechnology for measuring metabolic fluxes with high precision.[10] |
| Qualitative Analysis | Used to identify and confirm the presence of specific nucleic acid modifications. | Can be used to probe the structure of nucleic acid complexes using techniques like contrast variation small-angle neutron scattering (SANS).[11] | Differential ¹²C/¹³C labeling can provide confident metabolite identification.[8] |
Experimental Protocols
In Vitro Transcription for ¹³C-Labeled RNA
This protocol describes the synthesis of a uniformly ¹³C-labeled RNA molecule using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg/µL)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
¹³C-labeled rNTP mix (ATP, GTP, CTP, UTP; 25 mM each)
-
T7 RNA Polymerase (20 U/µL)
-
RNase Inhibitor (40 U/µL)
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., spin column-based) or reagents for phenol:chloroform (B151607) extraction and ethanol (B145695) precipitation.[12][13]
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
10 µL 5x Transcription Buffer
-
2 µL of each ¹³C-rNTP (final concentration 1 mM each)
-
1 µL DNA template (1 µg)
-
1.25 µL RNase Inhibitor
-
1.5 µL T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[14]
-
Template Removal: Add 2 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification:
-
Spin Column Purification: Adjust the reaction volume with nuclease-free water and follow the manufacturer's protocol for the chosen RNA purification kit.[13]
-
Phenol:Chloroform Extraction and Ethanol Precipitation: Adjust the reaction volume to 180 µL with nuclease-free water. Add 20 µL of 3 M sodium acetate (B1210297) (pH 5.2). Perform a phenol:chloroform extraction followed by two chloroform extractions. Precipitate the RNA with 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, air dry the pellet, and resuspend in nuclease-free water.[12]
-
-
Quantification and Quality Control: Determine the concentration and purity of the labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and gel electrophoresis.
Solid-Phase Synthesis of ²H-Labeled Oligonucleotides
This protocol outlines the general steps for synthesizing a deuterium-labeled DNA or RNA oligonucleotide on an automated solid-phase synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
²H-labeled phosphoramidites of the desired nucleosides.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture with methylamine).
-
Purification system (e.g., HPLC or PAGE).
Procedure:
-
Synthesis Cycle (automated): The synthesis proceeds in a 3' to 5' direction with each cycle consisting of four main steps:[15][16] a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Activation of the incoming ²H-labeled phosphoramidite (B1245037) with the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. Coupling times are typically around 30 seconds for standard bases.[16] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude ²H-labeled oligonucleotide is purified using reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Desalting and Quantification: The purified oligonucleotide is desalted and its concentration is determined by UV spectroscopy. The final product is typically lyophilized for storage.[17]
Visualizing the Workflows
Conclusion
The choice between ¹³C and ²H labeling in nucleic acid studies is dictated by the specific research question and the analytical technique to be employed. For NMR-based structural and dynamic studies, particularly of larger RNAs, ²H labeling is a powerful tool for simplifying spectra and improving resolution. Conversely, for quantitative mass spectrometry and for detailed resonance assignment in NMR, ¹³C labeling is the method of choice. By understanding the distinct advantages and applications of each isotopic labeling strategy, researchers can more effectively design experiments to unravel the complex world of nucleic acid biology.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective deuteration of an RNA:RNA complex for structural analysis using small-angle scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. promega.jp [promega.jp]
- 14. carlroth.com [carlroth.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. blog.biolytic.com [blog.biolytic.com]
Validating the Integrity of 2'-Deoxycytidine-2'-13C Labeled Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of isotopically labeled oligonucleotides in advanced research and therapeutic development demands rigorous validation of their integrity. This guide provides a comparative overview of key analytical techniques for assessing the purity and structural integrity of 2'-Deoxycytidine-2'-13C labeled oligonucleotides. We present a head-to-head comparison of Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Capillary Electrophoresis (CE), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with supporting data and detailed experimental protocols.
At a Glance: Comparison of Analytical Techniques
To facilitate a clear comparison, the following table summarizes the key performance metrics of each technique for the analysis of a this compound labeled oligonucleotide.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Separation Principle | Hydrophobicity and ion-pairing | Size and charge | Mass-to-charge ratio | Nuclear spin properties |
| Primary Application | Purity assessment and quantification | High-resolution separation of impurities (e.g., n-1 mers) | Mass confirmation and impurity identification | Structural confirmation and isotopic label verification |
| Resolution | Excellent for oligonucleotides up to 80 bases[1] | Single-base resolution, often exceeding HPLC for longer oligonucleotides | High mass accuracy allows for differentiation of closely related species | Atomic-level resolution |
| Analysis Time | 15 - 45 minutes | 10 - 30 minutes | < 5 minutes (direct infusion), 15-45 minutes (LC-MS) | 30 minutes to several hours |
| Sensitivity | Nanogram (ng) range (UV detection) | Picogram (pg) to nanogram (ng) range | Femtomole (fmol) to picomole (pmol) range[2] | Microgram (µg) to milligram (mg) range |
| Quantitative Accuracy | High | High | Semi-quantitative to quantitative (with standards) | Quantitative |
| Strengths | Robust, reproducible, widely available, excellent for quantification. | High resolving power, low sample consumption, automated. | Unambiguous mass determination, impurity identification. | Definitive structural information, precise location of isotopic label. |
| Limitations | Resolution can decrease for longer oligonucleotides, ion-pairing agents can suppress MS signals. | Less amenable to preparative scale, potential for analyte adsorption to capillary wall. | Can be challenging for complex mixtures without prior separation, potential for ion suppression. | Lower sensitivity, complex data analysis, requires higher sample concentration. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at each analytical technique, including typical experimental workflows and specific protocols for the validation of a this compound labeled oligonucleotide.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
IP-RP-HPLC is a cornerstone technique for oligonucleotide analysis, separating molecules based on their hydrophobicity with the aid of an ion-pairing agent to neutralize the negatively charged phosphate (B84403) backbone[3].
Experimental Protocol:
-
System: HPLC system with a UV detector.
-
Column: C18 column suitable for oligonucleotide separation (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY PREMIER Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) methanol/water.
-
Gradient: A linear gradient from 30% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C to denature secondary structures.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the this compound labeled oligonucleotide in nuclease-free water to a concentration of 10 µM.
Expected Results: A successful separation will show a major peak corresponding to the full-length labeled oligonucleotide, with smaller peaks indicating impurities such as n-1 and n-2 shortmers. The 13C label is not expected to significantly alter the retention time compared to its unlabeled counterpart under standard IP-RP-HPLC conditions.
Capillary Electrophoresis (CE)
CE offers exceptional resolving power for oligonucleotides, separating them based on their size-to-charge ratio in a narrow capillary.[4] Capillary Gel Electrophoresis (CGE) is a common mode for oligonucleotide analysis.
Experimental Protocol:
-
System: Capillary Electrophoresis instrument with a UV or fluorescence detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 30 cm effective length).
-
Sieving Matrix: Replaceable polyacrylamide gel or other sieving polymers.
-
Running Buffer: Tris-TAPS buffer with urea (B33335) for denaturation.
-
Voltage: 15 kV (reverse polarity).
-
Temperature: 50 °C.
-
Injection: Electrokinetic injection at 5 kV for 5 seconds.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute the this compound labeled oligonucleotide in nuclease-free water to 1 µM.
Expected Results: CE can provide baseline resolution of the full-length product from n-1 impurities. The 13C label will result in a negligible change in the charge-to-mass ratio and therefore should not significantly affect the migration time compared to the unlabeled oligonucleotide.
Mass Spectrometry (MS)
MS is a powerful tool for the unambiguous confirmation of the molecular weight of the labeled oligonucleotide and for identifying impurities. Electrospray Ionization (ESI) is a commonly used soft ionization technique for oligonucleotides.[5][6]
Experimental Protocol:
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 500-2500.
-
Data Analysis: Deconvolution of the multiply charged ion series to obtain the neutral mass.
-
Sample Preparation: For direct infusion, dilute the oligonucleotide in a solution of 50:50 (v/v) acetonitrile/water with a volatile buffer like ammonium (B1175870) acetate. For LC-MS, the eluent from the IP-RP-HPLC can be directly introduced into the MS.
Expected Results: The deconvoluted mass spectrum should show a major peak corresponding to the calculated molecular weight of the this compound labeled oligonucleotide. The +1 Da mass shift due to the 13C isotope at a single position should be clearly resolved from the unlabeled counterpart with a high-resolution instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical structure of the oligonucleotide, confirming the identity and precise location of the 13C label. Both 1D (1H, 13C, 31P) and 2D (e.g., 1H-13C HSQC) NMR experiments are valuable.
Experimental Protocol:
-
System: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Solvent: D2O with a suitable buffer (e.g., phosphate buffer at neutral pH).
-
Sample Concentration: 0.1 - 1 mM.
-
Experiments:
-
1D 1H: To assess overall purity and conformation.
-
1D 13C: To directly observe the 13C-enriched carbon.
-
2D 1H-13C HSQC: To correlate the 13C nucleus with its attached proton, confirming the label's position.
-
-
Temperature: 25 °C.
Expected Results: The 1D 13C spectrum will show a significantly enhanced signal at the chemical shift corresponding to the C2' position of the labeled deoxycytidine. The 2D 1H-13C HSQC spectrum will exhibit a cross-peak between the C2' carbon and the H2' proton of the labeled nucleotide, providing definitive confirmation of the label's location.
References
- 1. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 2. web.colby.edu [web.colby.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2'-Deoxycytidine-2'-13C: A Comprehensive Guide
For researchers and scientists in the field of drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2'-Deoxycytidine-2'-13C, a stable isotope-labeled nucleoside analog. Adherence to these protocols will mitigate risks and ensure the safe handling of this compound.
The primary principle governing the disposal of this compound is that the carbon-13 (¹³C) isotope is a stable, non-radioactive isotope of carbon.[1][2] Consequently, no radiological precautions are necessary.[1] The disposal procedures are therefore determined by the chemical properties of the parent compound, 2'-Deoxycytidine.[1] According to available safety data sheets (SDS), 2'-Deoxycytidine is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[3][4] However, standard laboratory safety practices should always be observed.
Key Safety and Disposal Information
The following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Information |
| Compound Name | This compound |
| Isotopic Label | Carbon-13 (¹³C) - Stable, Non-Radioactive[1] |
| Primary Hazard | Chemical properties of 2'-Deoxycytidine. Not considered hazardous by OSHA 2012 standard.[3][4] |
| Personal Protective Equipment (PPE) | Safety glasses, laboratory coat, and chemical-resistant gloves.[3][5] |
| Primary Disposal Consideration | Treat as non-hazardous chemical waste in accordance with local, state, and federal regulations. |
| Recommended Disposal Method | Incineration or landfill, as permitted by local regulations for non-hazardous chemical waste. Consult your institution's EH&S department.[6] |
| Spill Cleanup | Sweep up solid material, avoiding dust formation, and collect in a suitable container for disposal.[7] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the proper disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, microfuge tubes), and personal protective equipment (PPE).
-
Segregate this waste from other laboratory waste streams, particularly from hazardous and radioactive waste.[8]
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated disposables, in a designated, durable, and sealable container.[6] The container should be clearly labeled as "Non-hazardous Chemical Waste: this compound".
-
Liquid Waste: While 2'-Deoxycytidine is soluble in water, it is not recommended to dispose of solutions down the drain unless permitted by your institution's wastewater disposal policy.[8][9] Collect aqueous solutions containing this compound in a sealed, leak-proof container labeled "Non-hazardous Aqueous Waste: this compound".
-
Avoid mixing with other chemical wastes to prevent unintended reactions.[8]
3. Waste Storage:
-
Store sealed waste containers in a designated, well-ventilated area away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.[10]
-
Provide the EH&S department with accurate information about the waste contents as indicated on the container label.
-
Follow all institutional procedures for waste pickup requests.
5. Spill and Decontamination Procedures:
-
In the event of a spill, wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
For solid spills, gently sweep or vacuum the material to avoid creating dust. Place the collected material into a sealed container for disposal.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or absorbent pads) and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of the cleaning materials as contaminated waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
